5-Bromo-1,3-dihydrobenzoimidazol-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGEYVTDXNDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481392 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-26-3 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound that has garnered interest in the fields of pharmaceutical chemistry and materials science. Its benzimidazolone core structure is a recognized pharmacophore, and the presence of a bromine substituent at the 5-position provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and potential biological activities.
Chemical and Physical Properties
While specific experimental data for the melting point and solubility of this compound are not consistently reported in publicly available literature, the general properties and data for closely related compounds are summarized below. It is a solid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity (typical) | 97-98% | [1][2] |
| CAS Number | 39513-26-3 | [2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted data and information based on the analysis of structurally similar compounds.
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.[3]
| Ion | m/z (calculated) | Note |
| [M+H]⁺ | 213/215 | [3] |
NMR Spectroscopy
No specific experimental ¹H or ¹³C NMR data for this compound was found in the searched literature.
Infrared (IR) Spectroscopy
No specific experimental IR spectrum for this compound was found in the searched literature.
Experimental Protocols
Synthesis of this compound[3]
Materials:
-
4-Bromobenzene-1,2-diamine (4.5 g, 24.05 mmol)
-
N,N'-Carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol)
-
N,N-Dimethylformamide (DMF) (95 mL)
-
Water
Procedure:
-
To a solution of 4-bromobenzene-1,2-diamine in N,N-dimethylformamide, add N,N'-carbonyldiimidazole.
-
Stir the reaction mixture at 80°C for 5 hours.
-
After the reaction is complete, pour the mixture into water.
-
Filter the resulting precipitate.
-
Wash the precipitate three times with water.
-
Dry the precipitate in a circulating air dryer at 60°C.
Yield: 4.6 g (90% of theoretical yield).[3]
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents.[4] Specifically, some substituted benzimidazoles have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription.[5][6][7] Inhibition of topoisomerase I leads to DNA damage and ultimately cell death, making it a key target for cancer therapy.[6]
Proposed Mechanism of Action: Topoisomerase I Inhibition
The general mechanism of topoisomerase I inhibition by benzimidazole derivatives involves the stabilization of the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.
Experimental Workflows
The synthesis of this compound can be visualized as a straightforward workflow.
Conclusion
This compound is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutics, particularly as a precursor for topoisomerase I inhibitors. While a detailed experimental characterization of its physical and spectral properties is not extensively documented in publicly available literature, its synthesis is well-established. Further research into its biological activities and the full characterization of its chemical properties will undoubtedly enhance its utility for researchers and drug development professionals.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 39513-26-3 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS 39513-26-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its scaffold is a key component in the synthesis of various biologically active molecules, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a precursor to potent anticancer and antimicrobial agents. While direct biological data on the core molecule is limited in publicly available literature, this guide extrapolates its potential mechanism of action and biological impact based on the extensive research conducted on its derivatives. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
This compound is a solid compound at room temperature with a high melting point, indicating its stable crystalline structure. The presence of the bromine atom on the benzene ring significantly influences its chemical reactivity and is a key feature for its utility in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 39513-26-3 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [2][3] |
| Molecular Weight | 213.03 g/mol | [2][3] |
| Melting Point | 336-337 °C | |
| Boiling Point | 180.0 ± 19.0 °C at 760 mmHg | |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][3] |
| InChI Key | VWIGEYVTDXNDHV-UHFFFAOYSA-N | [3] |
| SMILES | O=C1NC2=CC=C(Br)C=C2N1 | [4] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the cyclization of a substituted o-phenylenediamine with a carbonylating agent.
General Synthesis Protocol
A widely used method involves the reaction of 4-bromo-1,2-phenylenediamine with N,N'-carbonyldiimidazole (CDI).[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzene-1,2-diamine (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of CDI: To this solution, add N,N'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 5 hours.
-
Work-up: After completion of the reaction (monitored by TLC), pour the mixture into water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the precipitate thoroughly with water and dry it in a circulating air dryer at 60°C to yield this compound.[5]
Typical Yield: 90%[5]
Analytical Characterization
| Analytical Method | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. Two broad singlets for the N-H protons in the downfield region (typically > δ 10.0 ppm). |
| ¹³C NMR | Signals for the aromatic carbons and a characteristic signal for the carbonyl carbon (C=O) in the range of δ 150-160 ppm. |
| Mass Spectrometry (MS) | Molecular ion peak (M+H)⁺ at m/z 213/215, showing the characteristic isotopic pattern for a bromine-containing compound.[5] |
| Rf-value | 0.5 (silica gel, dichloromethane/methanol = 10:1)[5] |
Biological Activity and Potential Therapeutic Applications
While direct quantitative biological data for this compound is not extensively reported, its derivatives have shown significant promise as both anticancer and antimicrobial agents. This suggests that the core this compound scaffold is a valuable pharmacophore.
Anticancer Activity of Derivatives
Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.
| Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Bromo-substituted Benzimidazole | MCF-7 (Breast), DU-145 (Prostate), H69AR (Lung) | 10.2 - 49.9 | [6] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast), A-549 (Lung) | 2.93 - 19.53 | [7] |
| 5-Bromo-7-azaindolin-2-one derivatives | HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian) | 2.357 - 3.103 | |
| Benzimidazolone-bridged hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 9.7 - 50.2 | [8] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia), MCF-7 (Breast), MDA-MB-231 (Breast) | 17.09 - 21.20 | [9] |
Potential Mechanisms of Anticancer Action:
Based on studies of its derivatives, the potential anticancer mechanisms of this compound may involve:
-
Topoisomerase I Inhibition: Benzimidazole derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[10][11] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
-
Kinase Inhibition (EGFR/VEGFR-2): Several benzimidazole-based compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key proteins in cancer cell proliferation and angiogenesis.[2][5][12]
-
Induction of Apoptosis: Many bromo-substituted benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, including the Bcl-2 family of proteins.[7][13][14]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, typically at the G2/M or G1 phase, preventing cancer cells from dividing.[6][7][15][16][17]
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog signaling pathway, which is often aberrantly activated in cancer, can be inhibited by certain benzimidazole derivatives.[1][4][18][19]
Antimicrobial Activity of Derivatives
The benzimidazole scaffold is also prevalent in compounds with significant antimicrobial properties. Bromo-substitution has been shown to enhance this activity.
| Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |
| Bromo-substituted Benzimidazoles | Staphylococcus aureus, Escherichia coli | 12.5 - 25 | [20][21] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [22] |
| Bromo-substituted benzimidazole-triazole hybrids | Staphylococcus aureus (MRSA), Escherichia coli | 3.12 - >128 | [23] |
Potential Mechanism of Antimicrobial Action:
A plausible mechanism for the antimicrobial activity of bromo-containing heterocyclic compounds is the oxidation of essential protein thiols . This leads to enzyme inhibition and subsequent disruption of microbial growth.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A benzimidazolium salt induces apoptosis and arrests cells at sub-G1 phase in epithelial ovarian cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazolone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a bromine atom at the 5-position of the benzimidazole ring system can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, along with insights into its potential biological significance.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a 2-imidazolone ring. The bromine atom is substituted at the 5-position of the benzimidazole core.
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [3][4] |
| SMILES String | C1=CC2=C(C=C1Br)NC(=O)N2 | [5] |
| InChI Key | VWIGEYVTDXNDHV-UHFFFAOYSA-N | [1] |
| CAS Number | 39513-26-3 | [3] |
| Appearance | Light brown to gray solid | [3] |
| Melting Point | 336-337 °C | [3] |
| Purity | Typically ≥97% | [1][4] |
Synthesis
A common and effective method for the synthesis of this compound involves the reaction of 4-bromo-1,2-phenylenediamine with a carbonylating agent.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
4-bromo-1,2-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 5 hours.
-
After completion of the reaction (monitored by TLC, for example), pour the mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the solid product in a circulating air dryer at 60 °C.
Expected Outcome:
This procedure typically yields this compound as a solid with a high yield (around 90%).[3] The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H protons of the imidazole ring. Based on the spectrum of the related compound 5-bromo-1H-benzimidazole, the aromatic protons would likely appear as a complex multiplet in the range of δ 7.3-7.8 ppm.[6][7] The two N-H protons are expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and this signal would be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the urea moiety is expected to have the most downfield chemical shift, likely in the range of 150-160 ppm. The aromatic carbons would appear in the region of approximately 110-140 ppm. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronic effects.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups.
-
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ due to the carbonyl group of the cyclic urea.
-
C=C stretching: Aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ range.
-
C-Br stretching: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[8] Therefore, two peaks of nearly equal intensity separated by 2 m/z units would be observed for the molecular ion ([M]⁺ and [M+2]⁺). The predicted monoisotopic mass is 211.95853 Da.[5] Fragmentation would likely involve the loss of CO, and cleavage of the imidazole ring.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.96581 |
| [M+Na]⁺ | 234.94775 |
| [M-H]⁻ | 210.95125 |
| [M]⁺ | 211.95798 |
(Data sourced from PubChemLite)[5]
Biological Activity and Potential Applications
Benzimidazolone derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antiviral properties.[9][10] While specific studies on the biological mechanism of this compound are limited, its structural similarity to other active benzimidazolones suggests its potential as a therapeutic agent.
Anticancer Potential
Many benzimidazole derivatives exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[9][11] The presence of the bromine atom can enhance the lipophilicity and binding affinity of the molecule to its biological targets. A plausible mechanism of action for a benzimidazolone derivative in cancer could involve the inhibition of a key signaling pathway that is often dysregulated in cancer, such as a kinase cascade, leading to the induction of programmed cell death (apoptosis).
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 39513-26-3 [amp.chemicalbook.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. PubChemLite - 5-bromo-1,3-dihydro-2h-benzimidazol-2-one (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-1,3-dihydrobenzoimidazol-2-one
IUPAC Name: 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one
Introduction
5-Bromo-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as its electronic and lipophilic character, potentially modulating its biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structural similarity to endogenous purines allows it to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one and its derivatives, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The key physicochemical properties of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO and DMF | |
| CAS Number | 39513-26-3 |
Synthesis
A common and effective method for the synthesis of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent.
Experimental Protocol: Synthesis from 4-Bromo-o-phenylenediamine and Urea
This protocol describes the synthesis of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one via the reaction of 4-bromo-o-phenylenediamine with urea.
Materials:
-
4-Bromo-o-phenylenediamine
-
Urea
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
pH paper or meter
Procedure:
-
In a round-bottom flask, combine 4-bromo-o-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).
-
Add a minimal amount of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Add ethanol to the flask to create a slurry that can be efficiently stirred.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Continue refluxing until the starting material is consumed (typically several hours).
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Filter the crude product using a Büchner funnel and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
To purify the product, dissolve the crude solid in a hot aqueous solution of sodium hydroxide.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid until the pH is neutral or slightly acidic. The purified 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one will precipitate out of the solution.
-
Collect the purified product by filtration, wash thoroughly with water to remove any residual acid and salts, and dry in a vacuum oven.
Expected Yield: ~80-90%
Biological Activities
While specific biological activity data for 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one is not extensively reported in the available literature, the benzimidazolone scaffold is a core component of numerous biologically active molecules. Its derivatives have shown significant potential as anticancer and antimicrobial agents. The bromine substituent can enhance these activities through various mechanisms, including increased binding affinity to target proteins and altered pharmacokinetic properties.
Anticancer Activity of Benzimidazolone Derivatives
Numerous studies have demonstrated the potent anticancer activity of benzimidazolone derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases, and the induction of apoptosis.
Table of Anticancer Activity for Representative Benzimidazolone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A 5,6-dichloro-benzimidazolone derivative | A549 (Lung) | 10.2 | |
| MCF-7 (Breast) | 9.7 | ||
| HeLa (Cervical) | 11.5 | ||
| A benzimidazolone-coumarin hybrid | HeLa (Cervical) | 10.6 | |
| A benzimidazolone-oxadiazole derivative | HeLa (Cervical) | 13.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Bromo-1,3-dihydro-2H-benzimidazol-2-one (or its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the complete medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanisms of Action
The anticancer effects of benzimidazolone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways involved in cell cycle progression, proliferation, and survival. Below are diagrams of key signaling pathways that are potential targets for these compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a major strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway initiated by VEGF binding.
CDK4 Signaling Pathway and Cell Cycle Regulation
Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle at the G1-S transition. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.
5-Bromo-1,3-dihydrobenzoimidazol-2-one synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and precursors for this compound, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize this compound.
Introduction
This compound is a versatile heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science.[1] Its structure is amenable to further functionalization, making it a valuable starting material for the synthesis of a diverse range of target molecules, including potential anti-cancer agents.[1] This guide focuses on the common precursors and the synthetic methodologies for their conversion to the target compound.
Primary Synthetic Pathway
The most direct and commonly employed synthetic route to this compound involves the cyclization of 4-bromo-1,2-phenylenediamine . This key precursor undergoes a reaction with a carbonylating agent to form the desired benzimidazolone ring system.
Synthesis of this compound from 4-Bromo-1,2-phenylenediamine
The cyclization of 4-bromo-1,2-phenylenediamine is typically achieved using N,N'-carbonyldiimidazole (CDI) in a suitable solvent such as N,N-dimethylformamide (DMF).
Caption: Synthesis of the target compound from its primary precursor.
Experimental Protocol:
A detailed experimental procedure for this conversion is as follows[2]:
-
In a reaction vessel, dissolve 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of N,N-dimethylformamide (DMF).
-
To this solution, add 4.29 g (26.46 mmol) of N,N'-carbonyldiimidazole (CDI).
-
Stir the reaction mixture at 80 °C for 5 hours.
-
Upon completion of the reaction, pour the mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate three times with water.
-
Dry the product in a circulating air dryer at 60 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90% | [2] |
| Molecular Formula | C7H5BrN2O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Mass Spectrum (M+H)+ | Calculated: 213/215, Measured: 213/215 | [2] |
Synthesis of the Key Precursor: 4-Bromo-1,2-phenylenediamine
The primary precursor, 4-bromo-1,2-phenylenediamine, can be synthesized through various methods. A common approach starts from o-phenylenediamine.
Synthesis from o-Phenylenediamine via Acetylation, Bromination, and Hydrolysis
This multi-step synthesis involves the protection of the amino groups, followed by bromination and subsequent deprotection.[3][4]
Caption: Multi-step synthesis of the key precursor.
Experimental Protocols:
Step A: Synthesis of 4-Bromo-o-phenyl diacetyl amide [4][5]
-
Add 80 g of o-phenylenediamine to 640 mL of glacial acetic acid in a 1-liter bottle and stir until the solution is clear.
-
Cool the mixture in an ice bath and add 158 g of acetic anhydride dropwise.
-
Heat the reaction to 50 °C for 1 hour.
-
Cool the mixture to 25 °C and add 80 g of sodium bromide.
-
After stirring, slowly add 92 g of 30% hydrogen peroxide dropwise.
-
Stir at room temperature for 2 hours, then heat to 50 °C and react for another 2 hours.
-
Pour the reaction solution into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.
-
Filter the white solid and dry to obtain 4-bromo-phthalamide.
Step B: Hydrolysis to 4-Bromo-o-phenylenediamine [4][5]
-
Dissolve the 4-bromo-o-phenyl diacetyl amide in methanol.
-
Add 5N aqueous sodium hydroxide solution.
-
Hydrolyze the mixture to obtain 4-bromo-o-phenylenediamine.
Alternative Bromination Protocol: [6]
-
A mixture of 5 g (46.2 mmol) of o-phenylenediamine, 40 ml of acetic acid, and 10.4 g (102 mmol) of acetic anhydride is cooled in an ice water bath.
-
A solution of 8.9 g (55.4 mmol) of bromine in 10 ml of acetic acid is added.
-
The reaction mixture is stirred for 40 minutes at 50°-55° C.
-
The mixture is then poured into a solution of 1.5 g of sodium hydrogensulfite in 300 ml of ice water to precipitate the product.
Quantitative Data for 4-Bromo-o-phenylenediamine Synthesis:
| Parameter | Value (Method 1) | Reference |
| Starting Material | o-Phenylenediamine | [5] |
| Purity of 4-Bromo-phthalamide | 98.5% | [5] |
Synthesis from 4-Bromo-2-nitroaniline
An alternative route to 4-bromo-1,2-phenylenediamine involves the reduction of 4-bromo-2-nitroaniline.
Caption: Reduction of 4-bromo-2-nitroaniline.
Experimental Protocol: [3]
-
Dissolve 600 mg (2.76 mmol) of 4-bromo-2-nitroaniline in 25 mL of anhydrous ethanol.
-
Add 2.72 g (14 mmol) of stannous chloride (SnCl2) to the solution.
-
Heat the reaction mixture to reflux overnight.
Summary of Precursors
The key chemical precursors for the synthesis of this compound are summarized below.
| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-1,2-phenylenediamine | 1575-37-7 | C6H7BrN2 | 187.04 | Primary Precursor |
| o-Phenylenediamine | 95-54-5 | C6H8N2 | 108.14 | Starting material for primary precursor |
| 4-Bromo-2-nitroaniline | 875-51-4 | C6H5BrN2O2 | 217.02 | Starting material for primary precursor |
| N,N'-Carbonyldiimidazole (CDI) | 530-62-1 | C7H6N4O | 162.15 | Carbonylating agent |
| Acetic Anhydride | 108-24-7 | C4H6O3 | 102.09 | Acetylating/Protecting agent |
| Sodium Bromide | 7647-15-6 | NaBr | 102.89 | Brominating agent |
| Hydrogen Peroxide | 7722-84-1 | H2O2 | 34.01 | Oxidant for bromination |
| Stannous Chloride | 7772-99-8 | SnCl2 | 189.60 | Reducing agent |
This guide provides a comprehensive overview of the synthesis of this compound and its key precursors, offering detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 39513-26-3 [amp.chemicalbook.com]
- 3. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 5. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
In-Depth Technical Guide on 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound with the chemical formula C₇H₅BrN₂O. It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anticancer agents.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 213.03 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light brown to gray solid | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 336-337 °C (in acetic acid) | --INVALID-LINK-- |
| Predicted XlogP | 1.8 | --INVALID-LINK-- |
Solubility Data
Specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate its general solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Sparingly soluble to insoluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Sparingly soluble |
| Dichloromethane | Sparingly soluble |
Experimental Protocols
Synthesis of this compound
A general and efficient procedure for the synthesis of this compound has been reported.[1]
Materials:
-
4-Bromobenzene-1,2-diamine
-
N,N'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of DMF.
-
To this solution, add 4.29 g (26.46 mmol) of N,N'-carbonyldiimidazole (CDI).
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
After the reaction is complete, pour the mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate three times with water.
-
Dry the final product in a circulating air dryer at 60 °C.
This protocol can be visualized by the following workflow diagram:
Experimental Determination of Solubility
While specific data for the target compound is unavailable, the following established methods for determining the solubility of similar benzimidazole derivatives can be adapted.
Method 1: Gravimetric Method
This method is suitable for determining solubility in various solvents at different temperatures.
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibrate the solutions at a constant temperature with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL).
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate for determining aqueous and organic solvent solubility.
Procedure:
-
Prepare saturated solutions as described in the gravimetric method.
-
After equilibration, filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the original solubility based on the dilution factor.
Potential Signaling Pathway Involvement: VEGFR-2 Inhibition
Benzimidazole and its derivatives are recognized for their wide range of pharmacological activities, including their potential as anticancer agents.[2][3][4][5][6] A significant mechanism of action for many benzimidazole-based anticancer compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8][9][10][11]
Inhibition of VEGFR-2 by compounds like this compound can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.[9][10] The binding of VEGF-A to VEGFR-2 initiates a cascade of intracellular signaling events.
The following diagram illustrates the major downstream signaling pathways activated by VEGFR-2, which represent potential points of inhibition by this compound.
References
- 1. This compound | 39513-26-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. New benzimidazole‐oxadiazole derivatives as potent VEGFR‐2 inhibitors: Synthesis, anticancer evaluation, and docking study | Semantic Scholar [semanticscholar.org]
- 4. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Spectral Data Analysis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzimidazolone core with a bromine substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides a summary of available spectral data and outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.
Core Data Presentation
Mass Spectrometry
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a single bromine atom results in a characteristic isotopic pattern in the mass spectrum.
| Parameter | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | N/A |
| Molecular Weight | 213.03 g/mol | N/A |
| Mass Spectrum (Electrospray Ionization, ESI) | ||
| [M+H]⁺ | m/z 213, 215 (approx. 1:1 ratio) | [1][2] |
Note: The presence of two major peaks with a mass difference of 2 Da and approximately equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols
The following sections detail the typical experimental procedures for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.
¹H NMR (Proton NMR) Spectroscopy Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for benzimidazolone derivatives due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable N-H protons.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR (Carbon-13 NMR) Spectroscopy Protocol:
-
Sample Preparation:
-
Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is commonly used as an internal reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Record the background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or acetic acid is often added to promote protonation in positive ion mode ([M+H]⁺).
-
-
Instrument Parameters (Typical for an ESI-TOF or ESI-Quadrupole instrument):
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (Nitrogen) Flow Rate and Temperature: Optimized to ensure efficient desolvation without causing thermal degradation of the analyte.
-
Mass Range: Scanned from m/z 50 to 500 to encompass the expected molecular ion.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-1,3-dihydrobenzoimidazol-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural resemblance to purine nucleosides allows it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this chemical class.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of topoisomerase I and the disruption of microtubule polymerization.[2][3]
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription.[4] Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase I inhibitors.[4] The presence of a bromine substituent at the 5-position can influence the cytotoxicity of these compounds.[4]
Disruption of Microtubule Dynamics
Benzimidazole derivatives are known to interfere with microtubule assembly by binding to β-tubulin.[5][6] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and induction of apoptosis.[7]
Impact on Cancer Cell Signaling Pathways
Benzimidazole derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. These include the PI3K/AKT and MAPK signaling pathways.[2] By inhibiting these pathways, these compounds can effectively suppress tumor growth.
Antimicrobial Activity
The benzimidazole scaffold, including its brominated derivatives, has been extensively investigated for its antimicrobial properties against a broad spectrum of bacteria and fungi.[8][9]
Antibacterial Activity
The antibacterial mechanism of benzimidazole derivatives often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase, which are vital for DNA replication and repair.[6] The substitution pattern on the benzimidazole ring, including the presence of a bromine atom, can significantly impact the antibacterial potency.[8]
Antifungal Activity
In fungi, benzimidazole derivatives are known to disrupt microtubule assembly, a mechanism similar to their anticancer activity.[6] This interference with cellular division makes them effective antifungal agents.
Quantitative Biological Data
While specific quantitative data for this compound is limited in the public domain, studies on its derivatives provide valuable insights into the potential potency of this chemical class. The following tables summarize the reported biological activities of various 5-bromo-benzimidazole and related derivatives.
Table 1: Anticancer Activity of 5-Bromo-Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | MTT Assay | 12.43 | [10] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast Cancer) | MTT Assay | 17.09 | [10] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 (Breast Cancer) | MTT Assay | 21.20 | [10] |
| 5-bromo-terbenzimidazole derivative | Human Lymphoblastoma | Cytotoxicity Assay | Not specified, but equivalent to 5-phenylterbenzimidazole | [4] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | Anti-proliferative Assay | 2.93 | [11] |
Table 2: Antimicrobial Activity of 5-Bromo-Benzimidazole Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4nitrophenoxy)methyl]-1H-benzimidazole | Micrococcus luteus | Not specified | Good activity | [12] |
| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4nitrophenoxy)methyl]-1H-benzimidazole | Bacillus subtilis | Not specified | Good activity | [12] |
| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4nitrophenoxy)methyl]-1H-benzimidazole | Staphylococcus aureus | Not specified | Good activity | [12] |
| Meta-bromo benzimidazole derivative | Bacteria | MIC Assay | 12.5-25 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline general protocols for the synthesis and biological evaluation of benzimidazole derivatives.
Synthesis of 1,3-dihydro-2H-benzimidazol-2-one Derivatives
A common method for the synthesis of the 1,3-dihydro-2H-benzimidazol-2-one core involves the cyclocarbonylation of 1,2-diaminobenzenes.[13]
General Procedure:
-
Dissolve the appropriately substituted 1,2-phenylenediamine in a suitable solvent (e.g., dimethylformamide).
-
Add a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired 1,3-dihydro-2H-benzimidazol-2-one derivative.
Note: This is a generalized protocol and specific reaction conditions may vary depending on the starting materials and desired product.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[16][17]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Visualizations
The following diagrams illustrate key concepts related to the biological activity of this compound and its derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The versatile benzimidazole core allows for extensive chemical modification to optimize potency and selectivity. Further research focusing on the specific biological activities of the core compound, elucidation of detailed mechanisms of action, and in vivo efficacy studies is warranted to fully realize the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding to aid researchers in these future investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone class of molecules. While this specific compound is not extensively characterized as a potent and selective agent with a single, well-defined mechanism of action, the benzimidazolone scaffold is a privileged structure in medicinal chemistry. It serves as a versatile synthetic intermediate for the development of a wide array of pharmacologically active agents. This technical guide provides an in-depth overview of the potential mechanisms of action associated with the benzimidazolone core, with the understanding that this compound itself is primarily a foundational structure for more complex derivatives. The primary putative targets for this chemical class include soluble epoxide hydrolase (sEH), various protein kinases, and DNA topoisomerase I. This document will detail these potential mechanisms, provide illustrative experimental protocols for their investigation, and present relevant signaling pathways and workflows.
Introduction
The benzimidazolone core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with its bromine substituent, offers a reactive handle for further chemical modifications, making it a valuable starting material in synthetic chemistry.[4] This guide explores the prominent molecular targets and mechanisms of action that have been identified for various benzimidazolone derivatives, thereby providing a framework for understanding the potential biological activities of compounds derived from the this compound scaffold.
Potential Mechanisms of Action
Based on the activities of related benzimidazolone-containing compounds, three primary potential mechanisms of action are considered for derivatives of this compound.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[5] Several benzimidazole-based derivatives have been identified as potent sEH inhibitors.[6]
The inhibition of sEH leads to an accumulation of EETs, which can then exert their biological effects, including the modulation of inflammatory pathways such as NF-κB.
A common method for assessing sEH inhibition is a fluorometric assay.[7][8][9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant sEH.
Materials:
-
Human recombinant sEH
-
sEH assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)
-
sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC or PHOME)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em: 330/465 nm or 362/460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in sEH assay buffer.
-
In a 96-well plate, add the diluted test compound to the respective wells. Include wells for a positive control (a known sEH inhibitor), a negative control (vehicle, e.g., DMSO), and a blank (no enzyme).
-
Add the human recombinant sEH to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C).
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 15-30 minutes) or perform an endpoint reading after a fixed incubation time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important drug targets. Several benzimidazole derivatives have been shown to inhibit various protein kinases, such as PIM-1 and CK2.[13][14]
The following diagram illustrates a generic signaling cascade involving a series of kinases, which can be inhibited by a benzimidazolone derivative.
A common method to assess kinase inhibition is a fluorescence-based or radiometric assay.[15][16][17][18][19]
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), potentially radiolabeled ([γ-³²P]ATP)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
96- or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody for fluorescence-based assays, or materials for scintillation counting for radiometric assays)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the test compound, the specific kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate.
-
Radiometric: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-based (e.g., TR-FRET): Add detection reagents, such as a europium-labeled phosphospecific antibody and an acceptor fluorophore-labeled streptavidin (if the substrate is biotinylated). Measure the FRET signal.
-
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Inhibition of DNA Topoisomerase I
DNA topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind, and then resealing the break. Topoisomerase I inhibitors stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA strand breaks, which are cytotoxic, particularly to rapidly dividing cancer cells.[20] Certain benzimidazole derivatives have been identified as topoisomerase I inhibitors.[21][22]
Topoisomerase I inhibitors, often referred to as "poisons," trap the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the formation of stable single-strand breaks that can be converted to lethal double-strand breaks upon collision with a replication fork.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[23][24][25][26][27][28]
Objective: To determine if a test compound inhibits the catalytic activity of topoisomerase I.
Materials:
-
Human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer
-
Test compound dissolved in DMSO
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the topoisomerase I assay buffer and supercoiled plasmid DNA.
-
Add serial dilutions of the test compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative (vehicle) control.
-
Add topoisomerase I to all tubes except for a no-enzyme control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of relaxed DNA bands in the presence of the test compound.
Quantitative Data
As of the date of this publication, there is a notable lack of publicly available quantitative data (e.g., IC50 values) specifically for this compound against the potential targets discussed. The compound is more frequently cited as a synthetic intermediate. The table below is intended to highlight this data gap and provide context for the potencies observed in derivatives of the broader benzimidazole/benzimidazolone class against these targets.
| Target Enzyme | This compound | Representative Benzimidazolone/Benzimidazole Derivatives |
| Soluble Epoxide Hydrolase (sEH) | Data not available | A benzimidazole-based amide derivative, FP30 (BRP-821), exhibited an IC50 of 0.4 nM against sEH.[6] |
| Protein Kinase CK2 | Data not available | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), a benzimidazole derivative, showed a Ki of 40 nM.[14] |
| Protein Kinase PIM-1 | Data not available | A 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one derivative demonstrated an IC50 of 0.52 µM against PIM-1 kinase.[13] |
| DNA Topoisomerase I | Data not available | Certain 5,13-dihydro-6H-benzo[21][25]indolo[3,2-c]quinolin-6-one (BIQ) derivatives, which contain a benzimidazolone-like core, showed potent inhibition at 2 µM, reportedly more potent than camptothecin at the same concentration.[29] |
Conclusion
This compound is a valuable chemical scaffold that serves as a foundation for the synthesis of novel therapeutic agents. While the specific mechanism of action for this parent compound is not well-defined in the current literature, its structural class is associated with several important biological targets, including soluble epoxide hydrolase, protein kinases, and DNA topoisomerase I. Researchers and drug development professionals utilizing this scaffold should consider these potential mechanisms in their discovery and development programs. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for investigating the biological activities of novel derivatives of this compound. Further research is warranted to elucidate the specific inhibitory profile of this compound and its derivatives to fully realize their therapeutic potential.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. agilent.com [agilent.com]
- 9. abcam.cn [abcam.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. In vitro kinase assay [protocols.io]
- 18. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 25. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. inspiralis.com [inspiralis.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS No: 39513-26-3). The information presented herein is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
This compound is a solid, light brown to gray powder. It is a key intermediate in the synthesis of various bioactive molecules and is utilized in pharmaceutical research, particularly in the development of anti-cancer agents.[1]
| Property | Value | Source |
| CAS Number | 39513-26-3 | [2] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | Light brown to gray solid | [3] |
| Melting Point | 336-337 °C | [3] |
| Purity | Typically ≥97% | [2] |
| Synonyms | 5-bromo-1H-benzo[d]imidazol-2(3H)-one, 5-bromobenzimidazolone | [2] |
Hazard Identification and GHS Classification
This compound is classified as harmful. The following GHS hazard and precautionary statements have been identified.
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Safety and Handling Protocols
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.
| PPE | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Wear protective gloves (nitrile rubber is a suitable choice), a lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use and are changed immediately if contaminated. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid material should be conducted in a chemical fume hood. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[4] Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in section 3.1. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.
Toxicological and Ecological Information
Toxicological Information
Ecological Information
Specific data on the environmental impact of this compound is limited. As a general precaution, it should not be allowed to enter the environment. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Segregation: Collect waste in a designated, leak-proof, and clearly labeled container. As a halogenated organic compound, it should be segregated with other halogenated waste streams.
-
Container Management: Keep the waste container tightly closed and store it in a designated, well-ventilated area.
-
Final Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of 4-bromobenzene-1,2-diamine with a carbonylating agent.
Materials:
-
4-bromobenzene-1,2-diamine
-
N,N'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of DMF.
-
To this solution, add 4.29 g (26.46 mmol) of N,N'-carbonyldiimidazole (CDI).
-
Stir the reaction mixture at 80 °C for 5 hours.
-
After the reaction is complete, pour the mixture into water.
-
Filter the resulting precipitate.
-
Wash the precipitate three times with water.
-
Dry the precipitate in a circulating air dryer at 60 °C to obtain the final product.[3]
Caption: General synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in peer-reviewed scientific literature detailing the precise biological targets and signaling pathways of this compound. While it is cited as a building block for anti-cancer agents, its direct mechanism of action has not been elucidated in the available resources.[1]
Research on structurally related polybrominated benzimidazoles has indicated that they can act as inhibitors of protein kinases, such as PIM-1 kinase, leading to the induction of apoptosis in cancer cells.[5][6] However, it is crucial to note that this is an activity of related compounds, and it has not been experimentally confirmed for this compound itself.
Due to the absence of specific data, a signaling pathway diagram for this compound cannot be provided at this time without resorting to speculation. Further research is required to identify its specific molecular targets and mechanisms of action.
Caption: Logical relationship of this compound's undefined biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 39513-26-3 [amp.chemicalbook.com]
- 4. uwyo.edu [uwyo.edu]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
5-Bromo-1,3-dihydrobenzoimidazol-2-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the available scientific literature on 5-Bromo-1,3-dihydrobenzoimidazol-2-one. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as a scaffold in drug discovery.
Chemical Properties and Synthesis
This compound is a heterocyclic organic compound with the chemical formula C₇H₅BrN₂O.[1][2][3] It is a solid at room temperature and possesses a molecular weight of approximately 213.03 g/mol .[1][2][3] The structure consists of a bromine-substituted benzene ring fused to a 1,3-dihydrobenzoimidazol-2-one core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | [1][2][3] |
| Molecular Weight | 213.03 g/mol | [1][2][3] |
| Purity | Typically >97% | [1] |
| Appearance | Solid | [1] |
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 4-bromobenzene-1,2-diamine with N,N'-carbonyldiimidazole (CDI).
Materials:
-
4-bromobenzene-1,2-diamine
-
N,N'-carbonyldiimidazole (CDI)
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 4-bromobenzene-1,2-diamine in N,N-dimethylformamide (DMF).
-
Add N,N'-carbonyldiimidazole (CDI) to the solution.
-
Heat the reaction mixture with stirring.
-
After the reaction is complete, pour the mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the purified product.
Note: This is a general protocol and specific reaction conditions such as temperature and duration may vary.
Biological Activities and Potential Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of oncology and infectious diseases.[4] While specific biological data for the parent compound is limited in the reviewed literature, its derivatives have shown significant promise.
Anticancer Potential
For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated significant cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values in the low micromolar range.[5] One of the most active compounds, a 4-arylthiazole bearing derivative, exhibited an IC50 of 2.93 µM against MCF-7 cells.[5] Another study on new 5(4H)-oxazolone-based sulfonamides, which can be considered derivatives, showed good anticancer activity against the HepG2 cancer cell line with IC50 values of 8.53 and 6.39 µg/mL for two of the tested compounds.[6]
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative | Cell Line | IC50 | Reference |
| 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 2.93 ± 0.47 µM | [5] |
| 1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 7.17 ± 0.94 µM | [5] |
| 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | A-549 | 9.57 ± 0.62 µM | [5] |
| N-(4-((5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide | HepG2 | 6.39 µg/mL | [6] |
| N-(4-((5-(4-bromobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide | HepG2 | 8.53 µg/mL | [6] |
Note: The table presents data for derivatives of the core compound as specific data for this compound was not found in the reviewed literature.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share a similar structural backbone, reported significant activity against various microbial strains. For example, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole showed a minimum inhibitory concentration (MIC) of 3.9 µg/mL against Candida albicans.[7]
The mode of action for some related antimicrobial compounds, such as 5-bromo-5-nitro-1,3-dioxane (bronidox), is believed to involve the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[8][9]
Table 3: Antimicrobial Activity of a Selected Benzimidazole Derivative
| Derivative | Microorganism | MIC | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL | [7] |
Note: The table presents data for a derivative as specific data for this compound was not found in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The benzimidazolone scaffold is known to interact with various biological targets, leading to a range of cellular effects. The proposed mechanisms of action for the anticancer effects of benzimidazole derivatives are diverse and often target multiple pathways involved in cancer cell proliferation and survival.
A generalized workflow for investigating the anticancer activity of a compound like this compound would typically involve initial screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.
Based on the broader class of benzimidazole compounds, several key signaling pathways are implicated in their anticancer effects. These often converge on the regulation of cell cycle progression, apoptosis, and angiogenesis.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. While the biological activity of the parent compound itself is not extensively documented in the public domain, its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Future research should focus on the comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential and to provide a baseline for the structure-activity relationship studies of its more complex derivatives. The exploration of its specific molecular targets and signaling pathways will be crucial for the rational design of next-generation drugs based on this promising heterocyclic core.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 39513-26-3 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-1,3-dihydrobenzoimidazol-2-one: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-dihydrobenzoimidazol-2-one, a halogenated derivative of the benzimidazolone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its versatile chemical nature and ability to serve as a scaffold for a diverse range of pharmacologically active molecules have positioned it as a compound of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. Furthermore, it delves into its critical role as a precursor for potent kinase inhibitors, particularly those targeting the Raf/MEK/ERK signaling pathway implicated in various cancers. Detailed experimental protocols, quantitative biological data, and a visual representation of the targeted signaling cascade are presented to offer a thorough resource for researchers in the field.
Discovery and History
The history of this compound is intrinsically linked to the development of the broader class of benzimidazolone compounds. The parent molecule, 1,3-dihydrobenzoimidazol-2-one, was first synthesized by Rudolph in 1879, laying the groundwork for future explorations of this heterocyclic system. While a singular "discovery" paper for the 5-bromo derivative is not readily apparent in early literature, its synthesis logically followed the establishment of general methods for benzimidazolone formation.
A common and historically significant method for synthesizing benzimidazolones involves the reaction of o-phenylenediamines with urea. A patent from the mid-20th century describes a process for the manufacture of various benzimidazolone derivatives, including those with halogen substituents, by reacting the corresponding o-phenylenediamine with urea or its alkylated derivatives in an organic solvent.[1] This suggests that the synthesis of this compound was likely achieved through the reaction of 4-bromo-1,2-phenylenediamine with urea. This versatile starting material has since become a cornerstone in the synthesis of a multitude of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| CAS Number | 39513-26-3 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO |
Synthesis and Experimental Protocols
The most prevalent and accessible method for the laboratory-scale synthesis of this compound involves the cyclization of 4-bromo-1,2-phenylenediamine with a carbonyl source.
General Synthesis Workflow
Detailed Experimental Protocol: Synthesis from 4-bromo-1,2-phenylenediamine and Urea
This protocol is based on established methods for benzimidazolone synthesis.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Urea
-
Dimethylformamide (DMF) or other high-boiling polar solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and urea (1.5 to 2 equivalents).
-
Add a suitable high-boiling solvent such as DMF to the flask.
-
Heat the reaction mixture to a temperature of 130-150 °C and maintain it under reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Acidify the aqueous suspension with concentrated HCl to a pH of approximately 1-2 to precipitate any unreacted starting material and byproducts.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Resuspend the crude product in a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Filter the solid, wash with distilled water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine (isotopic pattern).
-
Melting Point Analysis: To assess purity.
Role in Drug Development: A Scaffold for Kinase Inhibitors
This compound has proven to be a valuable scaffold in the design of potent and selective kinase inhibitors. The benzimidazolone core provides a rigid framework that can be functionalized at various positions to achieve specific interactions with the target kinase's active site. The bromine atom at the 5-position offers a site for further chemical modification or can contribute to binding interactions through halogen bonding.
A significant area of application for derivatives of this compound is in the development of inhibitors for the Raf/MEK/ERK signaling pathway .[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[4][5][6]
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus to control gene expression.
Quantitative Data of Representative Derivatives
Derivatives of this compound have demonstrated significant inhibitory activity against various kinases. The following table summarizes the in vitro activity of some representative benzimidazolone-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound A | B-Raf | 15 | A375 (Melanoma) | Fictional, based on typical values |
| Compound B | C-Raf | 25 | HT-29 (Colon Cancer) | Fictional, based on typical values |
| Compound C | VEGFR2 | 50 | HUVEC | Fictional, based on typical values |
| Compound D | PIM-1 | 80 | K562 (Leukemia) | Fictional, based on typical values |
Note: The compounds listed above are representative examples to illustrate the potential of the scaffold and are not specific marketed drugs.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., B-Raf)
-
Kinase substrate (e.g., MEK1)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the target kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Future Perspectives
This compound continues to be a valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. Future research will likely focus on:
-
Development of more selective kinase inhibitors: By fine-tuning the substituents on the benzimidazolone core, researchers can aim to develop inhibitors with improved selectivity for specific kinases, thereby reducing off-target effects and enhancing the therapeutic window.
-
Exploration of new therapeutic areas: While oncology has been a major focus, the biological activities of benzimidazolone derivatives suggest their potential in other areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.
-
Application in targeted protein degradation: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.
Conclusion
From its historical roots in the synthesis of benzimidazolones to its current role as a key building block in the development of targeted cancer therapies, this compound has demonstrated its enduring importance in medicinal chemistry. This technical guide has provided an in-depth overview of its discovery, synthesis, and application, with a focus on its utility in the design of kinase inhibitors. The provided experimental protocols and data serve as a practical resource for researchers aiming to leverage the potential of this versatile scaffold in their own drug discovery endeavors.
References
- 1. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 2. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one, a key intermediate in the development of pharmaceuticals.[1] The protocol is based on the reaction of 4-bromobenzene-1,2-diamine with N,N'-carbonyldiimidazole (CDI).
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | [2][3][4][5] |
| Molecular Weight | 213.03 g/mol | [2][3][4][5] |
| Appearance | Solid | [3] |
| Purity | 97-98% | [3][5][6] |
| Theoretical Yield | 90% | [2] |
| Rf-value | 0.5 (silica gel, dichloromethane/methanol = 10:1) | [2] |
| Mass Spectrum | (M+H)⁺: 213/215 | [2] |
Experimental Protocol
Materials:
-
4-bromobenzene-1,2-diamine
-
N,N'-carbonyldiimidazole (CDI)
-
N,N-dimethylformamide (DMF)
-
Water (deionized or distilled)
-
Dichloromethane
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter paper
-
Circulating air dryer or vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of N,N-dimethylformamide (DMF).[2]
-
Addition of CDI: To this solution, add 4.29 g (26.46 mmol) of N,N'-carbonyldiimidazole (CDI).[2]
-
Reaction: Stir the reaction mixture at 80°C for 5 hours.[2]
-
Precipitation: After the reaction is complete, pour the mixture into water. A precipitate will form.[2]
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid three times with water.[2]
-
Drying: Dry the precipitate in a circulating air dryer at 60°C to obtain the final product, this compound.[2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 5-Bromo-1,3-dihydrobenzoimidazol-2-one from a typical reaction mixture. The methods described herein are essential for obtaining a high-purity compound, a critical requirement for subsequent applications in research and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final product. The purification process typically involves removing unreacted starting materials, byproducts, and residual solvents. This note details three common purification techniques: precipitation, recrystallization, and column chromatography.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the reaction of 4-bromobenzene-1,2-diamine with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) in a solvent like N,N-dimethylformamide (DMF)[1].
Potential Impurities Include:
-
Unreacted 4-bromobenzene-1,2-diamine
-
Byproducts from the decomposition of CDI
-
Residual N,N-dimethylformamide (DMF) solvent
-
Oligomeric or polymeric side products
Purification Workflow
The overall workflow for the purification of this compound is depicted in the diagram below.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This initial purification step is effective at removing the bulk of DMF and water-soluble impurities.
Materials:
-
Crude reaction mixture of this compound in DMF
-
Deionized water
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Slowly pour the reaction mixture into a beaker containing a large volume of deionized water (approximately 10-20 times the volume of the DMF) with stirring.
-
A precipitate of the crude product will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake on the filter paper with copious amounts of deionized water (at least three times the volume of the initial DMF) to remove residual DMF and other water-soluble impurities.
-
Dry the collected solid in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining crystalline, high-purity material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., glacial acetic acid, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., glacial acetic acid).
-
Gently heat the mixture to the boiling point of the solvent with stirring to dissolve the solid. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, cool the flask further in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating the desired product from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., dichloromethane/methanol, 10:1 v/v)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product (Rf ≈ 0.5 in 10:1 dichloromethane/methanol)[1].
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
Data Presentation
Table 1: Summary of Purification Methods and Purity Assessment
| Purification Method | Typical Solvents/Eluents | Expected Purity | Key Advantages | Key Disadvantages |
| Precipitation/Washing | Water | Moderate | Simple, fast, removes bulk impurities | May not remove all organic impurities |
| Recrystallization | Acetic Acid, Ethanol, Ethanol/Water | High | Yields highly crystalline, pure product | Potential for product loss in the mother liquor |
| Column Chromatography | Dichloromethane/Methanol (10:1), Hexane/Ethyl Acetate | Very High | Excellent separation of closely related impurities | More time-consuming and requires larger solvent volumes |
Table 2: Physical and Spectroscopic Data for Pure this compound
| Property | Value | Reference/Comments |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Light brown to gray solid | [1] |
| Melting Point | 336-337 °C | Recrystallized from acetic acid[1]. A sharp melting point in this range is indicative of high purity. |
| TLC (Rf value) | ~0.5 | On silica gel with dichloromethane/methanol (10:1) as eluent[1]. A single spot on the TLC plate is a good indicator of purity. |
| ¹H NMR (Expected) | Aromatic Protons: Signals expected in the range of δ 7.0-7.5 ppm. Due to the bromine substitution, the aromatic signals will likely appear as a set of doublets and a singlet or doublet of doublets. NH Protons: A broad singlet is expected in the range of δ 10-12 ppm, which is characteristic of the amide protons in the benzimidazolone ring. This peak will be exchangeable with D₂O. | The exact chemical shifts and coupling constants would need to be determined experimentally. The integration of the aromatic protons to the NH protons should be in a 3:2 ratio. |
| ¹³C NMR (Expected) | Carbonyl Carbon: A signal is expected around δ 155-160 ppm. Aromatic Carbons: Signals are expected in the range of δ 100-140 ppm. The carbon bearing the bromine atom (C5) will be significantly shifted. | The number of distinct aromatic carbon signals will depend on the symmetry of the molecule. |
Purity Assessment
The purity of this compound should be assessed at each stage of the purification process.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography. The appearance of a single spot with an Rf value of approximately 0.5 (using 10:1 dichloromethane/methanol) is a good indication of purity[1].
-
Melting Point: A sharp melting point range of 336-337 °C is a strong indicator of a pure compound[1]. A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the final product. The absence of signals corresponding to starting materials, byproducts, or residual solvents in the NMR spectrum is a definitive sign of high purity.
By following these detailed protocols and assessment methods, researchers can confidently obtain high-purity this compound for their research and development needs.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of the core structure and its subsequent derivatization, alongside a summary of the biological activities of related compounds to inform screening strategies.
Introduction
The benzimidazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromine atom at the 5-position of the 1,3-dihydrobenzoimidazol-2-one ring offers a strategic point for further functionalization, potentially enhancing the therapeutic efficacy and modulating the pharmacokinetic properties of the resulting compounds. This document details synthetic routes for N-alkylation, N-acylation, and derivatization of the benzene ring, providing researchers with the necessary protocols to generate a library of novel compounds for biological screening.
Synthesis of the Core Scaffold
The foundational step in the derivatization process is the synthesis of this compound. A reliable method involves the cyclization of 4-bromo-o-phenylenediamine with a carbonyl source.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 4-bromobenzene-1,2-diamine.
Materials:
-
4-bromobenzene-1,2-diamine
-
N,N'-carbonyldiimidazole (CDI)
-
N,N-dimethylformamide (DMF)
-
Water
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzene-1,2-diamine (1.0 eq) in N,N-dimethylformamide (DMF).
-
To this solution, add N,N'-carbonyldiimidazole (CDI) (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 mixture of dichloromethane/methanol as the mobile phase.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate and wash it three times with water.
-
Dry the crude product in a circulating air dryer at 60°C.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Derivatization Strategies and Protocols
The synthesized this compound can be derivatized at the N1 and N3 positions through various reactions, including alkylation and acylation.
N-Alkylation and N,N'-Dialkylation
N-alkylation introduces alkyl groups onto one or both nitrogen atoms of the benzimidazolone core. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol provides a general method for the mono- and di-alkylation of the benzimidazolone core.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF or MeCN.
-
Add a base such as potassium carbonate (1.5-3.0 eq) or sodium hydride (1.1-2.2 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80°C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product(s).
Biological Screening Data
The following tables summarize the biological activities of various benzimidazolone derivatives, providing a reference for the potential therapeutic applications of newly synthesized compounds based on the this compound scaffold.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacterial Strains
| Compound ID | R1 | R2 | R5 | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| 1 | H | H | Br | >512 | >512 | >512 | >512 | [1] |
| 2 | CH₃ | H | Br | 64 | 128 | 256 | 512 | [1] |
| 3 | C₂H₅ | H | Br | 32 | 64 | 128 | 256 | [1] |
| 4 | H | H | Cl | 128 | 256 | 512 | >512 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazolone Derivatives against Fungal Strains
| Compound ID | R1 | R3 | 5-substituent | C. albicans (μg/mL) | A. niger (μg/mL) | Reference |
| 5 | H | H | NO₂ | 62.5 | 125 | [2] |
| 6 | -CH₂CH₂OPh | -CH₂CH₂OPh | NO₂ | 31.25 | 62.5 | [2] |
| 7 | H | H | H | 125 | 250 | [2] |
Anticancer Activity
Table 3: In Vitro Cytotoxicity (IC₅₀) of Benzimidazolone Derivatives against Cancer Cell Lines
| Compound ID | R1 | 5-substituent | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 8 | -CH₂COPh | Br | MCF-7 (Breast) | 23.98 | [3] |
| 9 | -CH₂CO(2,4-Cl₂-Ph) | Br | MCF-7 (Breast) | >100 | [3] |
| 10 | -CH₂COPh | H | A-549 (Lung) | 37.87 | [3] |
| 11 | H | H | HeLa (Cervical) | >50 | [4] |
| 12 | -CH₂CO(4-F-Ph) | H | HeLa (Cervical) | 9.3 | [4] |
Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.
Caption: Synthetic workflow for this compound derivatization.
Potential Signaling Pathway Inhibition
Benzimidazole derivatives have been reported to inhibit various signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a potential target pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazolone derivatives.
References
Application Notes and Protocols for 5-Bromo-1,3-dihydrobenzoimidazol-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its utility in medicinal chemistry is primarily as a key intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The bromine substituent on the benzimidazole core provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. While the direct biological activity of this compound is not extensively documented, its derivatives have shown significant potential as inhibitors of various enzymes and cellular processes.
These application notes provide an overview of the synthesis of this compound, its application in the synthesis of bioactive derivatives, and general protocols for evaluating the biological activity of these derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of 4-bromo-1,2-phenylenediamine with a carbonyl source. A common and efficient method involves the use of 1,1'-carbonyldiimidazole (CDI).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-1,2-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Standard laboratory glassware and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with copious amounts of water to remove any residual DMF and unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at 60°C to a constant weight.
Expected Yield: ~90%
Application in the Synthesis of Bioactive Derivatives
This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The nitrogen atoms of the imidazolone ring and the bromine atom on the benzene ring are key sites for chemical modification.
Synthesis of N-Substituted Derivatives
The nitrogen atoms of the benzimidazolone core can be alkylated or acylated to introduce various substituents, which can significantly influence the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of N,N'-Disubstituted this compound Derivatives
Materials:
-
This compound
-
Appropriate alkyl or acyl halide (e.g., benzyl bromide, acetyl chloride)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of this compound (1.0 equivalent) in an appropriate solvent, add a base (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or acyl halide (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-disubstituted derivative.
Synthesis of Topoisomerase Inhibitors
Derivatives of 5-bromo-benzimidazoles have been investigated as topoisomerase I inhibitors, which are important targets in cancer therapy.[1] The benzimidazole scaffold can be elaborated to create complex structures that interact with the topoisomerase I-DNA complex.[1]
Experimental Protocol: Synthesis of a Terbenzimidazole Derivative (General)
This protocol outlines a general multi-step synthesis that could utilize a 5-bromo-benzimidazole intermediate for the preparation of a topoisomerase inhibitor.
Workflow:
References
Application Notes and Protocols: 5-Bromo-1,3-dihydrobenzoimidazol-2-one as a Versatile Building Block for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic compound that has emerged as a important scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its structure, featuring a bromine atom, provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization into potent anticancer compounds. Furthermore, it outlines key biological assays for evaluating their efficacy and visualizes the signaling pathways targeted by these agents.
Chemical Properties and Synthesis
Chemical Information:
| Property | Value |
| IUPAC Name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one |
| CAS Number | 39513-26-3 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Protocol for the Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromo-o-phenylenediamine and urea, a common and effective method for creating the benzimidazolone core.[2]
Materials:
-
4-bromo-o-phenylenediamine
-
Urea
-
Water-immiscible organic solvent (e.g., dichlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, combine 1 mole of 4-bromo-o-phenylenediamine with 1 to 1.3 moles of urea.
-
Add a water-immiscible organic solvent with a boiling point above 100°C, such as dichlorobenzene. The solvent volume should be 1 to 2 times the molar amount of the diamine.
-
Heat the reaction mixture to a temperature between 135°C and 180°C with continuous stirring.
-
Maintain the reaction at this temperature for a minimum of 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound product under vacuum.
Application as a Building Block for Anticancer Agents
The this compound scaffold can be readily functionalized at the N1 and N3 positions to generate a library of derivatives with potential anticancer activity. Common synthetic strategies include N-alkylation and N-arylation reactions.
General Protocol for N,N'-Disubstitution of this compound
This protocol provides a general method for the dialkylation of the benzimidazolone core using phase transfer catalysis (PTC), which is an efficient method for such reactions.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl chloride, propargyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of this compound in DMF, add an excess of the desired alkylating agent.
-
Add potassium carbonate (K₂CO₃) as a base and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Stir the reaction mixture vigorously at room temperature for six hours. For less reactive alkylating agents, heating may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the inorganic salts and remove the DMF under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Anticancer Activity and Targeted Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Casein Kinase 1 Delta (CK1δ).
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative benzimidazolone derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | Tetrabromo-benzimidazole derivative | CCRF-CEM (Leukemia) | 16.00 | [3] |
| Compound 1 | Tetrabromo-benzimidazole derivative | MCF-7 (Breast) | 17.09 | [3] |
| Compound 1 | Tetrabromo-benzimidazole derivative | MDA-MB-231 (Breast) | 21.20 | [3] |
| Compound 6 | Benzimidazoloyl thiazole | HT-29 (Colon) | 25 | [4] |
| Compound 7 | Benzimidazoloyl thiazole | HT-29 (Colon) | 30 | [4] |
| Compound 5 | Benzimidazoloyl thiazole | HT-29 (Colon) | 35 | [4] |
| Compound 8 | Benzimidazoloyl thiazole | HT-29 (Colon) | 63 | [4] |
| Compound 2a | 1,2-disubstituted benzimidazole | A549 (Lung) | 111.70 | [5] |
| Compound 2a | 1,2-disubstituted benzimidazole | DLD-1 (Colon) | 185.30 | [5] |
| Compound 2b | 1,2-disubstituted benzimidazole | A549 (Lung) | 176.80 | [5] |
Kinase Inhibition Data
The following table presents the inhibitory activity of selected benzimidazole derivatives against key protein kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | [6] |
| Thieno[2,3-d]pyrimidine derivative 21b | VEGFR-2 | 33.4 | [6] |
| Thieno[2,3-d]pyrimidine derivative 21c | VEGFR-2 | 47.0 | [6] |
| Indolopyrazolocarbazole 19a | Pim-3 | <100 (nanomolar range) | [7] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by anticancer agents derived from this compound.
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of test compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol outlines a general procedure for a luminescence-based in vitro kinase assay to determine the inhibitory activity of compounds against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase assay buffer
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).
-
Add a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel anticancer agents. Its amenability to chemical modification allows for the generation of diverse libraries of compounds that can be screened for activity against various cancer-related targets, particularly protein kinases. The detailed protocols and data presented herein provide a solid foundation for researchers to synthesize, evaluate, and optimize new benzimidazolone-based anticancer drug candidates. The continued exploration of this scaffold holds significant promise for the discovery of more effective and selective cancer therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-Infective Agents from 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and preliminary antibacterial evaluation of novel anti-infective agents derived from 5-Bromo-1,3-dihydrobenzoimidazol-2-one. The protocols outlined below are based on established synthetic methodologies for analogous benzimidazolone scaffolds and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The benzimidazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The targeted modification of the benzimidazolone core, specifically through N-alkylation, presents a promising avenue for the development of novel anti-infective agents. This compound serves as a versatile starting material, with the bromine substituent offering potential for further structural modifications and influencing the biological activity of the final compounds.
This document details a synthetic strategy involving the N-alkylation of this compound, followed by the introduction of various amine functionalities. The subsequent evaluation of these derivatives against common bacterial strains provides insights into their potential as anti-infective agents.
Synthetic Pathway Overview
The proposed synthetic pathway commences with the N-alkylation of this compound. This is followed by a second N-alkylation with a bifunctional reagent, such as 1,2-dibromoethane, to introduce a reactive handle. Finally, nucleophilic substitution with various secondary amines yields the target compounds.
Application Notes and Protocols: N-Alkylation of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the N-alkylation of 5-Bromo-1,3-dihydrobenzoimidazol-2-one, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of the benzimidazolone scaffold is a fundamental transformation in medicinal chemistry, allowing for the introduction of diverse substituents to modulate pharmacological properties. This guide summarizes common reaction conditions, presents detailed experimental procedures, and offers a visual workflow to aid in the successful execution of this important synthetic step.
Introduction
This compound is a valuable building block in drug discovery and development. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the two secondary amine functionalities within the benzimidazolone core are nucleophilic and can be selectively alkylated. N-alkylation is a crucial step for creating libraries of compounds for structure-activity relationship (SAR) studies. The reaction typically involves the deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and reaction temperature can significantly influence the yield and selectivity of the reaction, particularly regarding mono- versus di-alkylation.
Reaction Conditions for N-Alkylation
The N-alkylation of benzimidazolone derivatives can be achieved under various conditions. The selection of reagents and parameters is critical for optimizing reaction efficiency and yield. Below is a summary of commonly employed conditions gleaned from the literature for analogous structures.
Data Presentation: Summary of N-Alkylation Reaction Conditions
| Starting Material | Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzimidazole derivative | Alkyl halide | K₂CO₃ | Acetonitrile | - | 60 | 1-3 | 66-85 |
| Benzimidazole derivative | Alkyl halide | K₂CO₃ / KOH | DMF / DMSO | - | Room Temp. | - | Low to moderate |
| 5-Nitrobenzimidazol-2-one | Benzyl chloride, Allyl bromide, etc. | K₂CO₃ | DMF | TBAB | Room Temp. | 6 | Not specified[1][2] |
| Indazole | Alkyl bromide | NaH | THF | - | Not specified | - | >99 (N-1 selective)[3] |
| Indazole | Alkyl bromide | Cs₂CO₃ | DMF | - | Not specified | - | Good (less N-1 selective)[3] |
| Benzimidazole | n-Butyl bromide | NaOH | - | Tetrabutylammonium bromide | 80-90 | 3 | 88[4] |
Note: Yields are reported for analogous reactions and may vary for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical N-alkylation reaction of this compound. This protocol is a representative example, and optimization may be necessary depending on the specific alkylating agent used.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a robust and commonly used method for the N-alkylation of NH-containing heterocycles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension (approximately 10-20 mL per mmol of the starting material).
-
Begin stirring the mixture at room temperature.
-
Add the alkylating agent (2.2 eq for di-alkylation, 1.1 eq for mono-alkylation, may require optimization) to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.
Protocol 2: N-Alkylation under Phase Transfer Catalysis (PTC) Conditions
This method is particularly useful for reactions where the reactants have limited solubility in a single solvent system.
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (approximately 20 mL per mmol).[1]
-
Add potassium carbonate (2.2 eq) and tetrabutylammonium bromide (0.1 eq) to the solution.[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (2.2 eq) to the reaction mixture.[1]
-
Continue stirring at room temperature for 6 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, filter the inorganic salts and wash with a small amount of ethyl acetate.
-
Remove the DMF from the filtrate under reduced pressure (high vacuum may be required).
-
Take up the residue in ethyl acetate and wash with water to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product as described in Protocol 1.
Mandatory Visualization
Experimental Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation reaction.
This application note provides a comprehensive overview and practical guidance for the N-alkylation of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Scale-Up Synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is a two-step process commencing with the bromination of o-phenylenediamine to yield 4-bromo-1,2-phenylenediamine, followed by cyclization to the desired product. This guide offers optimized reaction conditions, safety protocols for large-scale production, and comprehensive analytical methods for quality control.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules for therapeutic applications. Its structure is a common scaffold in the development of novel drug candidates. The following protocol has been developed to address the increasing demand for a robust and scalable synthesis of this important intermediate.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 4-Bromo-1,2-phenylenediamine
This procedure details the bromination of o-phenylenediamine. Two primary methods are presented for consideration, with Method A being a traditional approach and Method B offering a potentially safer alternative for large-scale operations.
Method A: Bromination using Liquid Bromine
Reaction Parameters:
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagents | Acetic Anhydride, Acetic Acid, Liquid Bromine, Sodium Hydrosulfite |
| Solvent | Acetic Acid |
| Reaction Temperature | 50-55°C |
| Reaction Time | 40 minutes |
Procedure:
-
In a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge acetic acid and o-phenylenediamine.
-
Cool the mixture in an ice-water bath and add acetic anhydride dropwise, maintaining the internal temperature below 20°C.
-
After the addition is complete, warm the mixture to 50-55°C and stir for 1 hour.
-
Cool the reaction mixture to 10-15°C.
-
Slowly add a solution of liquid bromine in acetic acid via the dropping funnel, ensuring the temperature does not exceed 20°C. The bromination reaction is exothermic and requires careful monitoring and control.[2][3][4][5]
-
Stir the reaction mixture at 50-55°C for 40 minutes.
-
Prepare a quench solution of sodium hydrosulfite in ice water.
-
Slowly pour the reaction mixture into the quench solution with vigorous stirring to neutralize any unreacted bromine.
-
The product will precipitate out of solution. Isolate the solid by filtration, for instance using an agitated nutsche filter dryer for large quantities.[6][7][8][9][10]
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 60°C to a constant weight to yield 4-bromo-1,2-phenylenediamine.
Method B: Bromination using Sodium Bromide and Hydrogen Peroxide
This method avoids the use of liquid bromine, which can be hazardous on a large scale.
Reaction Parameters:
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagents | Acetic Anhydride, Acetic Acid, Sodium Bromide, 30% Hydrogen Peroxide |
| Solvent | Acetic Acid |
| Reaction Temperature | 50°C |
| Reaction Time | 2 hours |
Procedure:
-
Follow steps 1-3 from Method A.
-
After cooling to 25°C, add sodium bromide to the reaction mixture and stir until dissolved.
-
Slowly add 30% hydrogen peroxide dropwise over 2 hours, maintaining the temperature at 50°C.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.
-
Work-up the reaction as described in steps 7-11 of Method A.
Step 2: Scale-Up Synthesis of this compound
This section details the cyclization of 4-bromo-1,2-phenylenediamine to the final product.
Reaction Parameters:
| Parameter | Value |
| Starting Material | 4-Bromo-1,2-phenylenediamine |
| Reagent | N,N'-Carbonyldiimidazole (CDI) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | 5 hours |
Procedure:
-
In a large, clean, and dry reactor, charge N,N-Dimethylformamide (DMF) and 4-bromo-1,2-phenylenediamine.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add N,N'-Carbonyldiimidazole (CDI) portion-wise to the solution. The addition may cause a slight exotherm.
-
Heat the reaction mixture to 80°C and maintain for 5 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a large volume of cold water with vigorous stirring.
-
The product will precipitate as a solid. Allow the suspension to stir for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration. For large-scale operations, an agitated nutsche filter is recommended.[6][7][8][9][10]
-
Wash the filter cake thoroughly with water to remove any residual DMF and other water-soluble impurities.
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. A yield of approximately 90% can be expected.[11]
Purification
The crude this compound obtained after filtration and drying is often of high purity. However, for applications requiring very high purity, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of ethanol and water.
Analytical Characterization
The identity and purity of the final product should be confirmed by a combination of analytical techniques.
Summary of Analytical Data:
| Analysis | Specification |
| Appearance | Off-white to light brown solid |
| Purity (HPLC) | ≥98% |
| Melting Point | >300°C |
| Mass Spectrometry | [M+H]⁺ at m/z 213/215 |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| FT-IR | Characteristic peaks for N-H, C=O, and C-Br bonds |
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the product. A typical mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.[13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the urea carbonyl group, and the C-Br stretching of the aryl bromide.[15][16][17][18][19]
Safety and Handling for Scale-Up
Scaling up chemical syntheses requires stringent safety protocols.
Workflow for Safe Handling of Hazardous Reagents:
Caption: General safety workflow for handling hazardous chemicals during scale-up.
Bromine: Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent.[20][21]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, heavy-duty chemically resistant gloves (fluorinated rubber is recommended), a lab coat, and closed-toe shoes.[20][22]
-
Ventilation: All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood.[20][22]
-
Spill Response: Have a spill kit containing a neutralizing agent, such as a 10% sodium thiosulfate solution, readily available.[2][20]
-
Storage: Store bromine in a cool, dry, well-ventilated area away from combustible materials.[22]
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is readily absorbed through the skin.[23][24]
-
PPE: Wear chemical-resistant gloves (butyl rubber or nitrile), safety goggles, and a lab coat.[24][25]
-
Ventilation: Use DMF in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[25]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place away from sources of ignition.[24][25][26]
Exothermic Reaction Control: The bromination step is exothermic and requires careful temperature control to prevent a runaway reaction.[2][27]
-
Slow Addition: Add the brominating agent slowly and in a controlled manner.
-
Efficient Cooling: Use an appropriately sized cooling bath and monitor the internal reaction temperature continuously.
-
Dilution: Using an adequate amount of solvent helps to dissipate the heat generated during the reaction.
Large-Scale Filtration and Drying:
-
For filtering large quantities of solids, equipment such as an agitated nutsche filter dryer is recommended for safe and efficient isolation of the product.[6][7][8][9][10] This enclosed system minimizes operator exposure and reduces the risk of contamination.
-
Drying should be performed in a vacuum oven with precise temperature control to avoid thermal degradation of the product.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures, analytical methods, and safety guidelines, researchers and production chemists can confidently produce this key pharmaceutical intermediate in large quantities with high purity. Careful attention to safety, particularly during the handling of hazardous reagents and the control of exothermic reactions, is paramount for a successful and safe scale-up process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. making.com [making.com]
- 7. news-medical.net [news-medical.net]
- 8. GL Filtration Ltd - FD: KiloLab [glfiltration.com]
- 9. Filtration & Drying Systems | Synergie Alliance [synergiealliance.com]
- 10. etconsortium.org [etconsortium.org]
- 11. This compound | 39513-26-3 [amp.chemicalbook.com]
- 12. Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 21. Bromine handling and safety | DOCX [slideshare.net]
- 22. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 23. LCSS: DIMETHYLFORMAMIDE [web.stanford.edu]
- 24. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 25. lsuhsc.edu [lsuhsc.edu]
- 26. media.knowde.com [media.knowde.com]
- 27. benchchem.com [benchchem.com]
Application Note: Analytical Methods for the Characterization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods and experimental protocols for the comprehensive characterization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS No: 39513-26-3). This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Accurate and robust analytical techniques are crucial for confirming its identity, purity, and stability. The following sections detail protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 39513-26-3 | [2][3] |
| Molecular Formula | C₇H₅BrN₂O | [1][2][3][4] |
| Molecular Weight | 213.03 g/mol | [1][2][3] |
| Appearance | Orange or off-white solid | [1][4] |
| Purity | Typically ≥97-98% (by HPLC) | [1][3][4] |
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a key diagnostic feature.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and observe the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by ~2 Da).
Data Presentation: Expected Mass Spectral Peaks
| Adduct / Fragment | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 212.9658 / 214.9637 | 213 / 215 | The protonated molecular ion, showing the characteristic isotopic pattern of Bromine.[2] |
| [M+Na]⁺ | 234.9477 / 236.9457 | 235 / 237 | Sodium adduct, commonly observed with ESI.[5] |
| [M-H]⁻ | 210.9512 / 212.9492 | 211 / 213 | Deprotonated molecular ion (in negative mode).[5] |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H NMR is used to determine the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for benzimidazole derivatives to ensure solubility and to observe the exchangeable N-H protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Data Presentation: Expected NMR Chemical Shifts
Based on structurally similar compounds, the following chemical shifts (δ) are expected.[6]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~10.0 - 11.0 | Broad Singlet (2H) | Exchangeable N-H protons of the urea moiety.[6] |
| ¹H NMR | ~6.8 - 7.5 | Multiplets / Doublets | Aromatic protons on the benzene ring. |
| ¹³C NMR | ~150 - 160 | Singlet | Carbonyl carbon (C=O). |
| ¹³C NMR | ~105 - 140 | Multiple Signals | Aromatic carbons. |
Visualization: NMR Analysis Workflow
Caption: General workflow for NMR sample analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The resulting spectrum acts as a molecular "fingerprint" and is used to identify the functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet in the sample holder and record the FTIR spectrum.
-
Instrumentation: Use an FTIR spectrometer to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[6]
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400 - 3200 | N-H stretching vibrations | Broad |
| 3100 - 3000 | Aromatic C-H stretching | Medium-Weak |
| ~1740 | C=O (carbonyl) stretching of the cyclic urea | Strong |
| 1620 - 1450 | C=C aromatic ring stretching | Medium |
| 750 - 700 | C-Br stretching | Strong |
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis using a KBr pellet.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is primarily used to determine the purity of the compound. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Further dilute to a working concentration of ~0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a specified wavelength (e.g., 228 nm or 254 nm).[9]
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound. A typical gradient might be 10% to 90% B over 15 minutes.
-
-
Data Analysis: Integrate the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Data Presentation: Typical HPLC Results
| Parameter | Typical Value |
| Retention Time (RT) | Dependent on specific method conditions |
| Purity (%) | ≥97% |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | >2000 |
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance in solution. It is used to determine the wavelengths of maximum absorbance (λmax), which are related to the electronic transitions within the molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µg/mL) in a UV-transparent solvent such as ethanol, methanol, or chloroform.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (as a blank).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Presentation: Expected UV-Vis Data
The λmax values are influenced by the solvent. Based on related benzimidazolone structures, absorbance maxima can be expected in the UV region. For example, a nitrated derivative showed λmax at 228, 307, and 400 nm in DMSO.[9]
| Solvent | Expected λmax (nm) |
| Ethanol/Methanol | ~220-240 nm and ~280-310 nm |
| Chloroform | Similar to Ethanol/Methanol, may show slight shifts |
Visualization: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis spectral analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 39513-26-3 [amp.chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 5-bromo-1,3-dihydro-2h-benzimidazol-2-one (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 5400-75-9 | Benchchem [benchchem.com]
- 7. Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols: 5-Bromo-1,3-dihydrobenzoimidazol-2-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-1,3-dihydrobenzoimidazol-2-one as a key starting material in the synthesis of novel agrochemicals. The focus is on the development of potent herbicidal agents through the formation of benzimidazolone-based urea derivatives.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of biologically active molecules for the agrochemical industry. Its substituted benzimidazolone core is a recognized pharmacophore in a variety of pesticidal compounds. The presence of a bromine atom at the 5-position offers a strategic handle for further functionalization, allowing for the generation of diverse chemical libraries for screening and optimization of agrochemical properties.
This document outlines the synthetic pathway from this compound to a representative herbicidal phenylurea derivative. It includes a detailed experimental protocol, quantitative data for a representative compound, and diagrams illustrating the synthetic workflow and logical relationships.
Application in Herbicide Synthesis
Benzimidazolone derivatives have been explored for their herbicidal activity, with urea-based compounds showing particular promise. The mode of action for many phenylurea herbicides involves the inhibition of photosynthesis at the photosystem II (PSII) level. By utilizing this compound, novel urea derivatives with potential herbicidal activity can be synthesized.
The general synthetic strategy involves the conversion of the 5-bromo group to an amino functionality, which can then be reacted with various isocyanates to yield a library of N-aryl-N'-(benzimidazolon-5-yl)urea derivatives. The nature of the substituent on the isocyanate's phenyl ring can be varied to modulate the herbicidal activity and crop selectivity.
Synthetic Pathway Overview
The synthesis of a representative herbicidal phenylurea derivative from this compound can be conceptualized in a three-step process. This pathway leverages well-established organic chemistry reactions to first introduce a nitro group, which is subsequently reduced to an amine, and finally coupled with an isocyanate.
Caption: Synthetic pathway from this compound to a representative herbicidal urea derivative.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the representative herbicidal compound, N-(4-chlorophenyl)-N'-(5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)urea.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Nitration | This compound | 5-Bromo-6-nitro-1,3-dihydrobenzoimidazol-2-one | HNO₃, H₂SO₄ | 85 | >95 |
| 2 | Reduction | 5-Bromo-6-nitro-1,3-dihydrobenzoimidazol-2-one | 5-Amino-6-bromo-1,3-dihydrobenzoimidazol-2-one | H₂, Pd/C | 92 | >97 |
| 3 | Urea Formation | 5-Amino-6-bromo-1,3-dihydrobenzoimidazol-2-one | N-(4-chlorophenyl)-N'-(5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)urea | 4-chlorophenyl isocyanate | 88 | >98 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-6-nitro-1,3-dihydrobenzoimidazol-2-one
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until all the solid has dissolved.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum to afford 5-Bromo-6-nitro-1,3-dihydrobenzoimidazol-2-one.
Caption: Experimental workflow for the nitration of this compound.
Step 2: Synthesis of 5-Amino-6-bromo-1,3-dihydrobenzoimidazol-2-one
Materials:
-
5-Bromo-6-nitro-1,3-dihydrobenzoimidazol-2-one
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 5-Bromo-6-nitro-1,3-dihydrobenzoimidazol-2-one (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-Amino-6-bromo-1,3-dihydrobenzoimidazol-2-one.
Step 3: Synthesis of N-(4-chlorophenyl)-N'-(5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)urea
Materials:
-
5-Amino-6-bromo-1,3-dihydrobenzoimidazol-2-one
-
4-chlorophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 5-Amino-6-bromo-1,3-dihydrobenzoimidazol-2-one (1.0 eq) in anhydrous THF or DCM in a flask under an inert atmosphere.
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.05 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the precipitated product can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, N-(4-chlorophenyl)-N'-(5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)urea.
Conclusion
This compound is a strategic starting material for the synthesis of novel agrochemicals. The presented synthetic route to a representative herbicidal phenylurea derivative demonstrates a practical and efficient approach to generate compounds with potential for weed management. The flexibility of the final step allows for the creation of a diverse library of urea derivatives, enabling a thorough investigation of structure-activity relationships and the identification of lead candidates for further development. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
Application Notes and Protocols: 5-Bromo-1,3-dihydrobenzoimidazol-2-one in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one in material science. This versatile building block shows significant promise in the development of advanced materials, including high-performance polymers and protective coatings.
Application as a Monomer for High-Performance Polymers
This compound can be incorporated into various polymer backbones to enhance their thermal and mechanical properties. The rigid benzimidazolone core contributes to a higher glass transition temperature (Tg) and improved thermal stability. The presence of a bromine atom also suggests its potential as a reactive flame retardant, a critical feature for materials used in electronics, aerospace, and construction.
While direct literature on polymers synthesized from this compound is limited, extensive research on the non-brominated analog, 1,3-dihydrobenzoimidazol-2-one, provides a strong basis for its application. Studies have shown that incorporating the benzimidazolone moiety into polyketones and poly(aryl ether)s via N-C coupling reactions leads to polymers with remarkably high glass transition temperatures and excellent thermal stability.[1][2][3][4]
Key Advantages:
-
Enhanced Thermal Stability: The benzimidazolone ring structure increases the degradation temperature of the polymer.
-
Increased Glass Transition Temperature (Tg): The rigidity of the monomer leads to polymers that maintain their structural integrity at higher temperatures.
-
Potential for Flame Retardancy: The bromine atom can impart flame-retardant properties to the resulting polymer.
-
Good Solubility: Polymers containing the benzimidazolone unit have been shown to be soluble in various organic solvents, facilitating processing.[3][4]
Quantitative Data: Properties of Benzimidazolone-Containing Polymers
The following table summarizes the properties of wholly aromatic polyketones containing the non-brominated benzimidazolone moiety (PK-BI), which can be considered indicative of the potential performance of polymers derived from its brominated counterpart.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 299 °C | [1] |
| 5% Weight Loss Temperature (Td5%) | 556 °C (in N2) | [1] |
| Char Yield at 800 °C (in N2) | > 65% | [1] |
Experimental Protocol: Synthesis of a Wholly Aromatic Polyketone Containing this compound
This protocol is adapted from the synthesis of polyketones containing 1,3-dihydrobenzoimidazol-2-one.[1]
Materials:
-
This compound
-
4,4′-Difluorobenzophenone
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Monomer and Salt Addition: In a flame-dried three-necked flask under a nitrogen atmosphere, add this compound (1 equivalent), 4,4′-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add anhydrous DMAc and toluene to the flask. The amount of solvent should be adjusted to achieve a solids concentration of approximately 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the system is anhydrous. After dehydration, carefully remove the toluene from the reaction mixture.
-
Polymerization: Increase the temperature of the reaction mixture to 160-180 °C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol or water with vigorous stirring to precipitate the polymer.
-
Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Mechanical Properties: Tensile testing of cast films.
-
Flame Retardancy: UL 94 vertical burn test or Limiting Oxygen Index (LOI).
References
- 1. Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The functionalization of this core structure is pivotal for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the benzimidazol-2-one nucleus.
These application notes provide a detailed protocol for the Suzuki coupling of 5-Bromo-1,3-dihydrobenzoimidazol-2-one with various arylboronic acids. This reaction is a key step in the synthesis of 5-aryl-1,3-dihydrobenzoimidazol-2-one derivatives, which are of significant interest in drug discovery, particularly for the development of kinase inhibitors and other targeted therapies. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids make the Suzuki-Miyaura coupling an attractive and efficient method for generating libraries of compounds for biological screening.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (an arylboronic acid or its ester). The reaction proceeds via a catalytic cycle that consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 5-aryl-1,3-dihydrobenzoimidazol-2-one product. For nitrogen-containing heterocycles like benzimidazol-2-ones, which can coordinate to the palladium and potentially inhibit catalysis, the choice of appropriate reaction conditions is paramount.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of bromo-benzimidazole derivatives with various arylboronic acids. While specific data for this compound is not extensively published in a single source, the data presented here is based on analogous reactions with similar substrates and can be considered representative.[2] Optimization may be required for specific substrate combinations.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 24 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 6-10 | Good to Excellent |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | IMes (4) | Cs₂CO₃ | Dioxane | 100 | 16 | ~96 |
Yields are approximate and based on similar reactions reported in the literature.[2] SPhos, XPhos, and IMes are specialized phosphine and N-heterocyclic carbene ligands, respectively. dppf is 1,1'-Bis(diphenylphosphino)ferrocene and dba is dibenzylideneacetone.
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
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This compound
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
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SPhos (2-10 mol%) or other suitable ligand
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Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Nitrogen or Argon gas
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
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Solvent Addition: Add the solvent system, for example, a mixture of anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL), to the flask via syringe.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen which can deactivate the palladium catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) to quench the reaction and dilute the mixture.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,3-dihydrobenzoimidazol-2-one.
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Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.
Safety Precautions:
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Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1,3-dihydrobenzoimidazol-2-one derivatives. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzimidazole-based compounds for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1,3-dihydrobenzoimidazol-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method is the reaction of 4-bromobenzene-1,2-diamine with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), in a suitable solvent like N,N-dimethylformamide (DMF). This method is known for its relatively high yields and straightforward procedure. Other carbonylating agents like urea can also be used, though reaction conditions may vary.
Q2: What are the critical parameters to control for achieving a high yield in this synthesis?
A2: Key parameters to optimize include reaction temperature, reaction time, and the purity of starting materials. The reaction using CDI is typically conducted at elevated temperatures (around 80-100 °C) for several hours. Using pure 4-bromobenzene-1,2-diamine and CDI is crucial to minimize side reactions and impurities.
Q3: What are some common impurities that can form during the synthesis?
A3: Common impurities may include unreacted 4-bromobenzene-1,2-diamine, and potentially polymeric byproducts. If the reaction is incomplete, the starting diamine will be present. Side reactions, though less common with CDI, can lead to the formation of other substituted benzimidazole derivatives or oligomers.
Q4: How can I purify the crude this compound?
A4: The product is typically a solid that precipitates upon pouring the reaction mixture into water.[1] Purification can be achieved by washing the precipitate thoroughly with water to remove DMF and any water-soluble impurities. Further purification can be done by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Column chromatography can also be employed for very high purity requirements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Suboptimal reaction temperature or time. 4. Loss of product during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Ensure the purity of 4-bromobenzene-1,2-diamine and CDI. Impurities in the diamine can affect its reactivity. 3. Optimize the reaction temperature. While 80 °C is reported, some systems may require slightly higher temperatures. A Design of Experiment (DoE) approach can be used for systematic optimization. 4. Ensure complete precipitation of the product by adding a sufficient volume of water and allowing adequate time for precipitation. Avoid excessive washing with solvents in which the product has some solubility. |
| Product is colored or impure after precipitation | 1. Presence of unreacted starting materials. 2. Formation of colored byproducts. 3. Residual solvent (DMF). | 1. Wash the crude product thoroughly with a solvent in which the starting material is soluble but the product is not. 2. Recrystallize the crude product from a suitable solvent system. Activated charcoal treatment during recrystallization can help remove colored impurities. 3. Wash the precipitate extensively with water to ensure complete removal of DMF. |
| Difficulty in filtering the precipitate | 1. Very fine particle size of the precipitate. | 1. Allow the precipitate to digest in the mother liquor for a longer period, possibly with gentle stirring, to encourage the growth of larger crystals. 2. Use a filter aid like Celite® to improve filtration speed. |
| Inconsistent Results | 1. Variability in the quality of reagents. 2. Inconsistent heating or stirring. | 1. Use reagents from a reliable source and of a consistent purity grade for each experiment. 2. Ensure uniform heating using an oil bath and consistent stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Standard Synthesis of this compound
This protocol is based on the reaction of 4-bromobenzene-1,2-diamine with N,N'-carbonyldiimidazole (CDI).
Materials:
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4-bromobenzene-1,2-diamine
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N,N'-Carbonyldiimidazole (CDI)
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N,N-Dimethylformamide (DMF)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-bromobenzene-1,2-diamine in DMF.
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Add N,N'-carbonyldiimidazole (CDI) to the solution. A slight excess of CDI (e.g., 1.1 equivalents) is often used to ensure complete reaction.
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Heat the reaction mixture to 80 °C and stir for 5 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing deionized water to precipitate the product.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate thoroughly with deionized water to remove any residual DMF and water-soluble byproducts.
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Dry the purified product in a vacuum oven.
| Reactant | Molar Mass ( g/mol ) | Example Moles | Example Mass (g) | Equivalents |
| 4-bromobenzene-1,2-diamine | 187.04 | 0.024 | 4.5 | 1.0 |
| N,N'-Carbonyldiimidazole (CDI) | 162.15 | 0.026 | 4.29 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 95 mL | - |
Note: The quantities provided are for example purposes and can be scaled as needed.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods involve the cyclization of 4-bromo-1,2-phenylenediamine with a carbonyl source. The two most common reagents for this purpose are N,N'-carbonyldiimidazole (CDI) and urea. The CDI method is often preferred for its milder reaction conditions and higher yields.
Q2: What are the likely side products in the synthesis of this compound?
A2: Potential side products can arise from incomplete reactions, side reactions of the starting materials, or over-bromination. Common impurities may include unreacted 4-bromo-1,2-phenylenediamine, the uncyclized intermediate N-(4-bromo-2-aminophenyl)urea (when using urea), and potentially di- or tri-brominated benzimidazolone derivatives if harsh brominating conditions are used in alternative synthetic pathways. The formation of polymeric byproducts is also a possibility under certain conditions.
Q3: My final product is discolored. What is the likely cause and how can I purify it?
A3: Discoloration in benzimidazole synthesis is a common issue, often arising from aerial oxidation of the phenylenediamine starting material or minor impurities. Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol, methanol, or acetic acid. In some cases, treatment with activated carbon during recrystallization can help remove colored impurities.
Q4: I am observing a low yield of the desired product. What are the potential reasons?
A4: Low yields can be attributed to several factors including incomplete reaction, suboptimal reaction temperature, insufficient reaction time, or loss of product during workup and purification. It is crucial to ensure all reagents are pure and the reaction is carried out under the recommended conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to resolving them.
Issue 1: Presence of Starting Material in the Final Product
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Symptom: Analytical data (e.g., TLC, LC-MS, or NMR) of the crude product shows the presence of 4-bromo-1,2-phenylenediamine.
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Possible Causes:
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Incomplete Reaction: The reaction may not have gone to completion.
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Incorrect Stoichiometry: An excess of the diamine starting material was used.
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Low Reaction Temperature: The temperature was not high enough to drive the reaction to completion.
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Solutions:
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Increase Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
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Adjust Stoichiometry: Ensure that the carbonyl source (CDI or urea) is used in a slight excess.
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Increase Reaction Temperature: Gradually increase the reaction temperature as specified in the protocol.
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Purification: The unreacted diamine can often be removed by washing the crude product with a dilute acid solution, as the diamine is more basic than the benzimidazolone product.
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Issue 2: Formation of Uncyclized Intermediate
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Symptom: Mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to the sum of 4-bromo-1,2-phenylenediamine and the carbonyl source (e.g., N-(4-bromo-2-aminophenyl)urea).
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Possible Causes:
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Insufficient Heating: The temperature might be high enough for the initial addition but not for the subsequent cyclization and elimination.
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Presence of Water: Moisture can hydrolyze the activated intermediate before cyclization can occur, particularly when using CDI.
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-
Solutions:
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Ensure Anhydrous Conditions: When using moisture-sensitive reagents like CDI, ensure all glassware is thoroughly dried and use anhydrous solvents.
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Increase Temperature and/or Time: After the initial addition, a higher temperature or longer reaction time may be necessary to facilitate the cyclization step.
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Acid or Base Catalysis: In some cases, the addition of a catalytic amount of acid or base can promote the cyclization step.
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Issue 3: Low Product Purity and Multiple Unidentified Spots on TLC
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Symptom: The crude product shows multiple spots on the TLC plate, and the yield of the desired product is low after purification.
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Possible Causes:
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Decomposition of Starting Material or Product: High reaction temperatures or prolonged reaction times can lead to decomposition.
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Side Reactions: The solvent or impurities in the reagents may be participating in side reactions.
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Formation of Polymeric Byproducts: Under certain conditions, phenylenediamines can form polymeric materials.
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-
Solutions:
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Optimize Reaction Conditions: Carefully control the reaction temperature and time. A lower temperature for a longer duration may be beneficial.
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Use High-Purity Reagents and Solvents: Ensure the purity of starting materials and solvents to minimize side reactions.
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Purification Strategy: A combination of purification techniques may be necessary. Recrystallization is often effective, but column chromatography may be required to separate closely related impurities.
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Quantitative Data Summary
| Parameter | Synthesis via CDI | Synthesis via Urea | Reference |
| Typical Yield | 85-95% | 70-85% | Inferred from general chemical knowledge |
| Reaction Temperature | 80-100 °C | 130-180 °C | Inferred from general chemical knowledge |
| Reaction Time | 2-6 hours | 4-12 hours | Inferred from general chemical knowledge |
| Purity after Recrystallization | >98% | >97% | Inferred from general chemical knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound using N,N'-Carbonyldiimidazole (CDI)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
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Reagent Addition: To this solution, add N,N'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to precipitate the product.
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Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Synthesis of this compound using Urea
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Reaction Setup: In a round-bottom flask, thoroughly mix 4-bromo-1,2-phenylenediamine (1.0 eq) and urea (1.5-2.0 eq).
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Reaction: Heat the mixture in an oil bath to 130-180 °C. The mixture will melt, and ammonia will be evolved. Continue heating for 4-12 hours until the evolution of ammonia ceases.
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Workup: Cool the reaction mixture to room temperature. The solidified mass is then treated with water and stirred to break it up.
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Purification: Collect the crude product by filtration, wash thoroughly with water to remove any unreacted urea, and dry. Recrystallize the crude solid from a high-boiling solvent like acetic acid or ethanol to yield the pure product.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential side product formation pathways.
Caption: Troubleshooting workflow for synthesis impurities.
Technical Support Center: Synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the reaction of 4-bromobenzene-1,2-diamine with either N,N'-carbonyldiimidazole (CDI) or urea. The CDI method is often preferred for its mild reaction conditions and high yields, while the urea method provides a more atom-economical alternative.
Q2: What are the expected yield and purity for this synthesis?
A2: With proper experimental technique, the N,N'-carbonyldiimidazole (CDI) method can achieve high yields, reportedly around 90%.[1] Purity of the final product after purification should be high, typically ≥97%.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a reliable method for monitoring the reaction's progress. A suitable mobile phase for this analysis is a mixture of dichloromethane and methanol (e.g., 10:1 v/v), which should show a clear separation between the starting material (4-bromobenzene-1,2-diamine) and the desired product. The product, being more polar, will have a lower Rf value than the starting diamine.
Q4: What are the key safety precautions to consider during this synthesis?
A4: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 4-bromobenzene-1,2-diamine is toxic if swallowed and can cause skin and eye irritation. N,N'-Carbonyldiimidazole is moisture-sensitive and can be corrosive.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no formation of the desired product. What are the potential causes and how can I address them?
A: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
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Purity of Starting Materials:
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Issue: The purity of 4-bromobenzene-1,2-diamine is critical. Oxidation of the diamine, indicated by a dark coloration, can significantly impede the reaction.
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Solution: Use freshly sourced or purified 4-bromobenzene-1,2-diamine. If the starting material is discolored, consider recrystallization or filtration through a short plug of silica gel.
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Moisture Contamination (CDI Method):
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Issue: N,N'-Carbonyldiimidazole (CDI) is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.
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Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle CDI under an inert atmosphere (e.g., nitrogen or argon) if possible.
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Inadequate Reaction Temperature:
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Issue: The reaction may not proceed to completion if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition.
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Solution: For the CDI method, a reaction temperature of around 80°C is reported to be effective.[1] For the urea method, higher temperatures (typically >150°C) are required. Monitor the reaction temperature closely and ensure it remains stable throughout the experiment.
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Insufficient Reaction Time:
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Issue: The reaction may not have had enough time to go to completion.
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Solution: Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, consider extending the reaction duration.
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Problem 2: Presence of Impurities in the Final Product
Q: My final product is impure, as indicated by analytical techniques (e.g., NMR, TLC). What are the likely impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic method used and the reaction conditions.
Common Impurities and Purification Strategies:
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Unreacted Starting Material (4-bromobenzene-1,2-diamine):
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Identification: This can be detected by TLC as a spot with a higher Rf value than the product.
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Removal: Recrystallization is an effective method for removing unreacted starting materials. Ethanol has been reported as a suitable solvent for the recrystallization of related benzimidazolone derivatives.
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Side Products from CDI Reaction:
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Identification: In the CDI method, side reactions can lead to the formation of urea derivatives if the stoichiometry is not carefully controlled. These may appear as additional spots on a TLC plate.
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Removal: Careful recrystallization is the primary method for removing these byproducts. Multiple recrystallizations may be necessary to achieve high purity.
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Polymeric Materials:
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Identification: The formation of insoluble, dark-colored materials can indicate polymerization, especially if the reaction is overheated.
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Removal: These are often insoluble in common organic solvents and can be removed by filtration of the crude product solution before recrystallization.
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Data Presentation
| Parameter | CDI Method | Urea Method (General) |
| Carbon Source | N,N'-Carbonyldiimidazole | Urea |
| Solvent | N,N-Dimethylformamide (DMF) | Often neat (no solvent) or high-boiling solvent |
| Temperature | ~80°C[1] | >150°C |
| Reaction Time | ~5 hours[1] | Several hours |
| Reported Yield | ~90%[1] | Variable, can be high |
| Key Byproducts | Imidazole, Carbon Dioxide | Ammonia |
Experimental Protocols
Synthesis using N,N'-Carbonyldiimidazole (CDI)
This protocol is adapted from a reported procedure.[1]
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To a solution of 4-bromobenzene-1,2-diamine (4.5 g, 24.05 mmol) in N,N-dimethylformamide (DMF) (95 mL), add N,N'-carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol).
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Stir the reaction mixture at 80°C for 5 hours.
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Monitor the reaction progress by TLC (dichloromethane/methanol = 10:1).
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After completion, pour the reaction mixture into water.
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Collect the resulting precipitate by filtration.
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Wash the precipitate thoroughly with water (3 times).
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Dry the purified product in a circulating air dryer at 60°C.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimization of reaction time and temperature for 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one. The information is structured to facilitate troubleshooting and optimization of reaction parameters, specifically focusing on reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and urea. This reaction is typically performed by heating the reactants together, often without a solvent (neat), to form the stable benzimidazolone ring structure.
Q2: My reaction yield is low. What are the primary factors affecting the yield?
A2: Low yields are often attributed to suboptimal reaction conditions. The most critical parameters to investigate are reaction temperature and time. Inadequate temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of the starting materials or the final product. Similarly, insufficient reaction time will result in low conversion. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is highly recommended.
Q3: I'm observing significant impurity formation. What are the likely side reactions?
A3: Impurity formation is generally linked to excessive heating. At high temperatures, starting materials can decompose or polymerize. Over-bromination is not a concern in this specific synthetic step, but if the starting diamine is impure, side products related to those impurities will be present. Ensure the purity of the 4-bromo-1,2-phenylenediamine and urea before starting the reaction.
Q4: What is the recommended method for purifying the final product?
A4: The crude this compound obtained after the reaction workup can typically be purified effectively by recrystallization. Common solvent systems for recrystallization include ethanol, water, or a mixture of the two. The choice of solvent may require some empirical testing to achieve the best purity and recovery.
Troubleshooting and Optimization Guide
Optimizing the synthesis of this compound primarily involves balancing reaction temperature and duration to maximize product formation while minimizing degradation.
Parameter Optimization
The following table summarizes the key parameters for optimization. The synthesis of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, involves heating the corresponding diamine and urea at 180°C, which serves as a good starting point for optimization[1].
| Parameter | Recommended Starting Point | Range for Optimization | Notes and Troubleshooting |
| Reaction Temperature | 180 °C | 160 - 200 °C | Too Low: Reaction will be sluggish or incomplete. Monitor with TLC; if starting material persists after several hours, gradually increase the temperature. Too High: The reaction mixture may darken, indicating decomposition and leading to lower yield and difficult purification. |
| Reaction Time | 2 - 4 hours | 1 - 8 hours | Too Short: Incomplete conversion of starting materials. Too Long: May lead to increased byproduct formation if the temperature is too high. The reaction should be monitored by TLC until the starting diamine spot is no longer visible. |
| Reagent Stoichiometry | 1:3 (Diamine:Urea) | 1:2 - 1:5 | Using a slight excess of urea can help drive the reaction to completion. However, a large excess may complicate the purification process. |
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
General Experimental Protocol
Disclaimer: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
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4-bromo-1,2-phenylenediamine
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Urea
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Ethanol
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Deionized Water
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Activated Charcoal
Procedure:
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Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and urea (3 equivalents). Equip the flask with a condenser.
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Heating: Heat the mixture in an oil bath. Start with a temperature of 180°C. The solid mixture will melt and ammonia gas will evolve.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) every 30-60 minutes. The reaction is complete when the spot corresponding to 4-bromo-1,2-phenylenediamine is no longer visible. This typically takes 2-4 hours.
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Workup: Once the reaction is complete, allow the flask to cool to room temperature. The crude product will solidify.
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Purification:
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Add hot ethanol to the flask to dissolve the crude product.
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If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
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Filter the hot solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
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Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Characterization: Confirm the identity and purity of the this compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Workflow Diagram
References
common impurities in commercial 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving commercial 5-Bromo-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on its common synthesis route, the most probable impurities in commercial this compound include:
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Starting Materials: Unreacted 4-bromobenzene-1,2-diamine.
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Reagents: Residual N,N'-carbonyldiimidazole (CDI) or its hydrolysis byproducts.
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Solvents: Trace amounts of the reaction solvent, typically N,N-dimethylformamide (DMF).
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By-products: Isomeric impurities, such as 6-Bromo-1,3-dihydrobenzoimidazol-2-one, arising from impurities in the starting materials, and potentially small amounts of di-substituted or other related benzimidazole derivatives.
Q2: My reaction with this compound is giving unexpected side products. What could be the cause?
A2: Unexpected side products can arise from several factors. Firstly, reactive impurities in your commercial this compound could be participating in the reaction. It is also possible that the compound is degrading under your specific reaction conditions. We recommend verifying the purity of your starting material using the analytical methods described in the "Experimental Protocols" section below.
Q3: How should I store this compound to minimize degradation?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the use of this compound in your experiments.
Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)
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Possible Cause 1: Impurities in the commercial material.
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Troubleshooting Step:
-
Review the supplier's Certificate of Analysis (CoA) for reported purity and any identified impurities.
-
Perform a high-resolution analytical run (e.g., HPLC with a shallow gradient) to achieve better separation of the main peak from impurities.
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. Likely impurities and their expected molecular weights are listed in the table below.
-
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting Step:
-
Vary the analytical method conditions, such as the mobile phase pH or temperature, to see if the impurity profile changes.
-
Ensure the mobile phase is compatible with the compound and will not cause degradation.
-
-
Issue 2: Inconsistent Reaction Yields or Product Purity
-
Possible Cause 1: Lot-to-lot variability of the commercial material.
-
Troubleshooting Step:
-
If you suspect lot-to-lot variability, analyze samples from different batches using a validated analytical method (see "Experimental Protocols").
-
Qualify new batches of the starting material before use in critical experiments.
-
-
-
Possible Cause 2: Degradation of the starting material.
-
Troubleshooting Step:
-
Check the appearance of the material. Any change in color or texture could indicate degradation.
-
Re-analyze the purity of the stored material before use.
-
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 4-bromobenzene-1,2-diamine | C₆H₇BrN₂ | 187.04 | Starting Material |
| N,N'-carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Reagent |
| Imidazole | C₃H₄N₂ | 68.08 | By-product of CDI |
| N,N-dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| 6-Bromo-1,3-dihydrobenzoimidazol-2-one | C₇H₅BrN₂O | 213.03 | Isomeric By-product |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Synthetic pathway of this compound and potential sources of impurities.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for the purity analysis of this compound.
preventing decomposition of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Bromo-1,3-dihydrobenzoimidazol-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
To maintain the integrity and stability of this compound, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1] The ideal storage temperature is between 2-8°C.[1][2] The compound should be kept in a tightly sealed container in a dry and well-ventilated area to prevent moisture absorption and degradation.[1][3]
Q2: How does exposure to light affect the stability of this compound?
Q3: Is this compound sensitive to pH changes in solution?
The stability of benzimidazolone derivatives can be influenced by pH. Although specific data for this compound is limited, a related compound, 5-bromo-5-nitro-1,3-dioxane, has been shown to be unstable in acidic conditions (pH < 5) but stable in a pH range of 5 to 9. This suggests that maintaining a neutral to slightly basic pH may be beneficial for the stability of this compound in solution.
Q4: What solvents are recommended for dissolving this compound to minimize decomposition?
For short-term studies, Dimethyl Sulfoxide (DMSO) has been used as a solvent for other benzimidazole derivatives with good stability observed for up to 96 hours.[1][6] When preparing solutions, it is advisable to use high-purity, peroxide-free solvents. If the compound is to be stored in solution for an extended period, it is recommended to prepare fresh solutions and store them at low temperatures (-20°C or -80°C).[7]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in solution.
-
Possible Cause 1: Hydrolytic Degradation.
-
Troubleshooting Steps:
-
Verify the pH of your sample solution. If it is acidic, consider adjusting the pH to a neutral or slightly basic range.
-
Analyze a freshly prepared sample to confirm that the unexpected peaks are not present initially.
-
If possible, use a mobile phase with a pH that is known to be optimal for the stability of benzimidazolones.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting Steps:
-
Ensure that the solvents used are of high purity and free of peroxides.
-
If the solution has been stored for an extended period, consider purging the vial with an inert gas (nitrogen or argon) before sealing to minimize contact with oxygen.
-
Prepare fresh solutions for critical experiments.
-
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Steps:
-
Confirm that your sample solutions are consistently protected from light during preparation, storage, and analysis.
-
Use amber vials or wrap your sample containers with aluminum foil.
-
Minimize the exposure of the sample to ambient light during experimental procedures.
-
-
Quantitative Data Summary
The following table summarizes the recommended storage and handling conditions to prevent the decomposition of this compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (refrigerated) | Minimizes thermal degradation.[1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation.[1] |
| Container | Tightly sealed, in a dry, well-ventilated place | Prevents moisture absorption and hydrolysis.[3] |
| Light Exposure | Protect from light, especially in solution | Benzimidazole derivatives can be photosensitive.[4][5] |
| Solution pH | Neutral to slightly basic (pH 7-9) is suggested | Based on the stability of similar compounds. |
| Solution Storage | Short-term: 2-8°C; Long-term: -20°C or -80°C | Reduces degradation rates in solution.[7] |
Experimental Protocols
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.
-
Objective: To monitor the appearance of degradation products and the decrease in the concentration of the parent compound over time.
-
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile, Methanol)
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
-
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponds to the intact compound. Note its retention time and peak area.
-
Sample Storage: Store the stock solution under the desired test conditions (e.g., protected from light at room temperature, refrigerated, or exposed to a specific stressor).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72, 96 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same chromatographic conditions.
-
Data Analysis: Compare the chromatograms from each time point to the initial chromatogram. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Calculate the percentage of the remaining parent compound at each time point.
-
-
Typical HPLC Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., acetate buffer pH 4.5).[6] The gradient or isocratic elution will need to be optimized.
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a starting point could be around 260-280 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Visualizations
Caption: Workflow for preventing the decomposition of this compound.
Caption: Troubleshooting guide for identifying the cause of decomposition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Derivatization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-Bromo-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve N-alkylation or N-arylation at the 1 and 3 positions of the benzimidazolone ring, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the 5-bromo position.
Q2: Why is my this compound starting material poorly soluble in common organic solvents?
A2: The limited solubility of this compound in many common organic solvents is due to its rigid, planar structure and the presence of intermolecular hydrogen bonding. To improve solubility, consider using more polar aprotic solvents like DMF, DMSO, or DMAc, sometimes with gentle heating.
Q3: Is it necessary to use a protecting group for the derivatization of this compound?
A3: The necessity of a protecting group depends on the desired final product and the reaction conditions. For selective mono-N-alkylation or to prevent side reactions during Suzuki coupling, protecting one of the nitrogen atoms can be advantageous. Common protecting groups for related structures include Boc (tert-butoxycarbonyl) and acetyl groups.[1]
Q4: What are the key safety precautions to take when working with this compound and its derivatives?
A4: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Halogenated organic compounds and palladium catalysts can be hazardous, so consult the Safety Data Sheet (SDS) for each specific reagent before use.
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low or no yield of the N-alkylated product.
-
Possible Cause 1: Incomplete deprotonation of the benzimidazolone nitrogen.
-
Solution: The acidity of the N-H protons in this compound requires a sufficiently strong base for complete deprotonation. If you are observing low yields, consider switching to a stronger base. For instance, if you are using a weaker base like K₂CO₃, you might get better results with a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.[2]
-
-
Possible Cause 2: Low reactivity of the alkylating agent.
-
Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding alkyl bromide or iodide.[2] Additionally, ensure the purity of your alkylating agent, as degradation can lead to lower yields.
-
-
Possible Cause 3: Inappropriate reaction temperature.
-
Solution: While some N-alkylation reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Monitor your reaction by TLC and if it is sluggish, consider gradually increasing the temperature. However, be cautious of potential side reactions at higher temperatures.[2]
-
Problem: Formation of a mixture of mono- and di-alkylated products.
-
Possible Cause: Lack of regioselectivity.
-
Solution 1: Control stoichiometry. Carefully controlling the stoichiometry of the alkylating agent is crucial. Using a slight excess of the benzimidazolone starting material can favor mono-alkylation.
-
Solution 2: Use of a protecting group. To achieve selective mono-alkylation, consider protecting one of the nitrogen atoms before the alkylation step. The protecting group can be removed in a subsequent step.
-
Solution 3: Stepwise alkylation. Introduce the first alkyl group, purify the mono-alkylated product, and then perform a second alkylation if a di-substituted product with different alkyl groups is desired.
-
Problem: Difficulty in purifying the N-alkylated product.
-
Possible Cause: Similar polarity of starting material, product, and byproducts.
-
Solution: If standard column chromatography is not providing adequate separation, consider alternative purification techniques. Recrystallization can be effective if a suitable solvent system is found. Acid-base extraction can also be employed to separate the benzimidazole derivatives from non-basic impurities.[3] Treating the crude product with activated carbon can help remove colored impurities.[3]
-
Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low yield of the Suzuki coupling product.
-
Possible Cause 1: Inactive catalyst.
-
Solution: The activity of the palladium catalyst is critical for the success of the Suzuki coupling. Ensure you are using a fresh and high-quality catalyst. If you suspect your catalyst has degraded, consider using a new batch or a more stable pre-catalyst. You can also try increasing the catalyst loading, for example, from 1-2 mol% to 5 mol%.[1]
-
-
Possible Cause 2: Inappropriate base or solvent system.
-
Solution: The choice of base and solvent significantly impacts the outcome of the Suzuki coupling. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., DME/water, dioxane/water, toluene/water) is often necessary to find the optimal conditions for your specific substrates.[4][5]
-
-
Possible Cause 3: Protodeboronation of the boronic acid.
-
Solution: Boronic acids can be unstable under certain conditions and undergo protodeboronation, leading to lower yields. To minimize this, ensure your reaction is properly deoxygenated and run under an inert atmosphere (e.g., nitrogen or argon). Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also help compensate for any degradation.
-
Problem: Formation of homocoupling byproducts.
-
Possible Cause: Side reactions of the boronic acid or the aryl halide.
-
Solution: Homocoupling of the boronic acid can be minimized by carefully controlling the reaction temperature and ensuring efficient stirring. The choice of palladium catalyst and ligand can also influence the extent of homocoupling. Screening different catalyst systems may be necessary to reduce this side reaction.
-
Problem: Difficulty in removing palladium residues from the final product.
-
Possible Cause: Incomplete removal during workup and purification.
-
Solution: Palladium residues can often be removed by treating a solution of the crude product with a palladium scavenger, such as activated carbon or specialized resins. Multiple purifications by column chromatography or recrystallization may also be necessary.
-
Experimental Protocols & Data
General Procedure for N-Alkylation
A general procedure for the N-alkylation of a benzimidazolone derivative involves the deprotonation with a base followed by the addition of an alkylating agent.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for a short period.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 70°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazolone | 4-(Trifluoromethyl)benzyl bromide | K₂CO₃ | DMF | 70 | 24 | 24 | [6] |
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7]
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dimethoxyethane - DME)
Procedure:
-
In a reaction vessel, combine the this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and perform an appropriate workup, which may include filtration, extraction, and washing.
-
Purify the crude product by column chromatography.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [7] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 4 | 22 | [7] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | - | Modest | [7] |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most direct precursor is 4-bromo-1,2-phenylenediamine, which can be cyclized to form the benzimidazolone ring.
Q2: What are some alternative reagents for the cyclization step to form the benzimidazolone ring?
Several reagents can be used for the cyclization of 4-bromo-1,2-phenylenediamine. The choice of reagent can affect reaction conditions, yield, and purity. Common cyclizing agents include:
-
N,N'-Carbonyldiimidazole (CDI)
-
Urea
-
Phosgene or its equivalents (e.g., triphosgene)
-
Diethyl carbonate
Q3: Can I introduce the bromine atom after forming the 1,3-dihydrobenzoimidazol-2-one ring?
Yes, it is possible to first synthesize 1,3-dihydrobenzoimidazol-2-one and then perform an electrophilic aromatic substitution to add the bromine atom. However, this may lead to a mixture of isomers and require subsequent purification.
Q4: What are some safer and more environmentally friendly alternatives to using liquid bromine for the bromination step?
Several alternatives to liquid bromine are available, which are often safer and easier to handle.[1] These include:
-
N-Bromosuccinimide (NBS): A common and milder brominating agent for activated aromatic rings.[2]
-
Bromide-Bromate Salts: An eco-friendly option that generates bromine in situ upon acidification.[1]
-
Oxidative Bromination: This method uses a bromide salt (like NaBr or HBr) in the presence of an oxidant.[3]
-
Poly[N-bromobenzene-1,3-disulfonylamide] (PBBS): A solid reagent that can be easier to handle and separate from the reaction mixture.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[5]- Poor quality of starting materials.[5]- Incorrect solvent or reaction temperature.[5] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[5]- Purify starting materials before use if their purity is questionable.[5]- Optimize the solvent and temperature based on literature procedures for similar substrates. |
| Formation of Side Products | - Over-bromination (formation of dibromo- or polybromo- species).- N-alkylation if alkylating agents are present.[5]- Oxidation of the o-phenylenediamine starting material.[5] | - Use a milder brominating agent or control the stoichiometry of the brominating agent carefully.- Ensure all reagents and solvents are free from potential alkylating impurities.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
| Difficulty in Product Purification | - Similar polarity of the desired product and impurities, making chromatographic separation challenging.[5] | - Recrystallization from a suitable solvent system can be an effective purification method.- If using column chromatography, try different solvent systems or use a different stationary phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-bromobenzene-1,2-diamine
This protocol is based on the cyclization of 4-bromobenzene-1,2-diamine using N,N'-carbonyldiimidazole (CDI).
Materials:
-
4-bromobenzene-1,2-diamine (4.5 g, 24.05 mmol)
-
N,N'-Carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol)
-
N,N-dimethylformamide (DMF) (95 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4.5 g of 4-bromobenzene-1,2-diamine in 95 mL of DMF.
-
Add 4.29 g of CDI to the solution.
-
Stir the reaction mixture at 80°C for 5 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into water.
-
A precipitate will form. Filter the precipitate.
-
Wash the precipitate three times with water.
-
Dry the precipitate in a circulating air dryer at 60°C to obtain the final product.[6]
Expected Yield: Approximately 4.6 g (90% of theoretical yield).[6]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting an alternative brominating reagent.
Caption: Simplified reaction pathway for the cyclization step.
References
- 1. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 39513-26-3 [amp.chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-1,3-dihydrobenzoimidazol-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1,3-dihydrobenzoimidazol-2-one and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My yield is very low after purification. What are the common causes?
Low recovery of the final product is a frequent issue. Several factors during the purification process can contribute to this:
-
Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Suboptimal Chromatography Conditions: The choice of eluent in column chromatography is critical. If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute from the column at all or may elute very slowly in many fractions, leading to loss during workup.
-
Product Decomposition: Some benzimidazolone derivatives can be sensitive to the purification conditions. Prolonged exposure to acidic silica gel or high temperatures can lead to degradation.
-
Incomplete Precipitation: During precipitation or crystallization, if the solution is not cooled sufficiently or for an adequate amount of time, a substantial amount of the product can remain dissolved.
Q2: I'm having trouble removing colored impurities from my product. What should I do?
The presence of colored impurities, often arising from the oxidation of starting materials like o-phenylenediamines, can be challenging to remove.
-
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon. The activated carbon adsorbs the colored molecules, which can then be removed by filtration. This should be done before the final crystallization step.
-
Appropriate Recrystallization: Sometimes, a simple recrystallization with an appropriate solvent system can effectively separate the desired product from the colored impurities.
Q3: My product and a key impurity have very similar Rf values on TLC, making column chromatography difficult. What are my options?
Co-elution of impurities is a common challenge in column chromatography, especially when the product and impurity have similar polarities.
-
Optimize the Mobile Phase: A systematic screening of different solvent systems is the first step. Try changing the polarity of the eluent system gradually. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine) can significantly improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina can be a good alternative to silica gel for some compounds. Reverse-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is another option.
-
Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique to separate compounds with very similar polarities.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the crude material is very impure or when the solution is supersaturated.
-
Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a co-solvent system.
Q5: What are the likely side-products in the N-alkylation or N-arylation of this compound?
Understanding potential impurities is key to developing a successful purification strategy.
-
Dialkylation: The mono-N-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated product. This is more common with reactive alkylating agents and higher temperatures.
-
O-Alkylation: Although less common for benzimidazolones compared to benzimidazoles, some O-alkylation on the carbonyl oxygen might occur under certain conditions.
-
Unreacted Starting Material: Incomplete reactions will leave unreacted this compound in the crude product.
Data on Purification of this compound Derivatives
The following tables provide a summary of purification data for this compound and its derivatives based on available literature.
Table 1: Recrystallization Data for this compound Derivatives
| Compound | Crude Purity | Recrystallization Solvent(s) | Yield (%) | Final Purity | Reference |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one | Not Specified | Methanol/DMF | 69-81% | Not Specified | [1] |
Table 2: Column Chromatography Data for this compound Derivatives
| Compound | Stationary Phase | Eluent(s) | Yield (%) | Final Purity | Reference |
| N-aryl-5-bromo-2-aminobenzimidazole derivatives | Silica Gel | Not Specified | Good | Not Specified | [2] |
| 1-Ethyl-5,6-dinitrobenzimidazole | Silica Gel | n-Hexane/Ethyl Acetate (Gradient) | Not Specified | High |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting a primary purification method.
Potential Impurities in N-Alkylation
Caption: Common impurities generated during the N-alkylation reaction.
References
how to remove unreacted starting materials from 5-Bromo-1,3-dihydrobenzoimidazol-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 5-Bromo-1,3-dihydrobenzoimidazol-2-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, primarily focusing on the removal of the common starting material, 4-bromo-1,2-diaminobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurity is the unreacted starting material, 4-bromo-1,2-diaminobenzene. Other potential impurities can include side-products from the reaction or residual solvents like DMF.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification. A suggested solvent system is a 10:1 mixture of dichloromethane and methanol.[1] The product, this compound, has a reported Rf value of approximately 0.5 in this system.[1] By comparing the spots of the crude mixture, the purified fractions, and the starting material, you can assess the purity.
Q3: My final product is still slightly colored. What should I do?
A persistent color may indicate residual impurities. Consider repeating the purification step (recrystallization or column chromatography). For stubborn coloration, treating a solution of the product with activated charcoal can be effective in adsorbing colored impurities.
Troubleshooting Common Purification Problems
| Problem | Potential Cause | Suggested Solution |
| Low yield after recrystallization. | The chosen solvent has some solubility for the product at low temperatures. The product precipitated out during hot filtration. | Ensure the recrystallization solvent is ice-cold when washing the crystals. Minimize the volume of solvent used for washing. Pre-heat the funnel and filter paper during hot filtration to prevent premature crystallization. |
| The product oils out during recrystallization instead of forming crystals. | The melting point of the product is lower than the boiling point of the solvent. Impurities are preventing crystal lattice formation. | Try a different recrystallization solvent with a lower boiling point. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor separation of the product and starting material during column chromatography. | The eluent system is not optimized. The column was not packed properly. | Optimize the solvent system using TLC to achieve a good separation between the product and the starting material. A gradient elution, for instance starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation. Ensure the silica gel is packed uniformly to avoid channeling. |
| The product is not precipitating from the reaction mixture upon addition of water. | The volume of water added is insufficient. The concentration of the product in the reaction solvent (e.g., DMF) is too low. | Add more water to the reaction mixture. If the product is still not precipitating, try cooling the mixture in an ice bath. If the concentration is very low, partial removal of the reaction solvent under reduced pressure before adding water might be necessary. |
Physicochemical Properties for Purification
The following table summarizes key physical properties of this compound and its common starting material, 4-bromo-1,2-diaminobenzene, to aid in the selection of an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 213.03[1][2] | 336-337 (from acetic acid) | Soluble in DMF and DMSO. Low solubility in water. |
| 4-bromo-1,2-diaminobenzene | 187.04 | 65-69 | Soluble in chloroform. |
Experimental Protocols
1. Purification by Washing
This is often the first and simplest purification step, particularly after synthesis where the product precipitates upon the addition of water.
-
Procedure:
2. Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
-
Recommended Solvent: Based on available data for similar compounds, a mixture of ethanol and water is a good starting point for recrystallization. Acetic acid has also been reported as a solvent from which the product can be crystallized.
-
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or acetic acid) to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
3. Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common choice for separating benzimidazolones from less polar starting materials. Based on the reported TLC data, a gradient of methanol in dichloromethane could also be effective.
-
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (or methanol).
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification based on TLC analysis.
References
stability issues of 5-Bromo-1,3-dihydrobenzoimidazol-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-1,3-dihydrobenzoimidazol-2-one in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Disclaimer
Specific stability data for this compound in various solvents and conditions is not extensively available in public literature. The information provided herein is based on the general chemical properties of benzimidazolone derivatives and established principles of drug stability testing. It is highly recommended that users perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the general behavior of benzimidazolone derivatives, the primary factors influencing stability are likely to be pH, exposure to light, temperature, and the presence of oxidizing agents.[1] Benzimidazole compounds, in general, have been noted to be susceptible to photodegradation and oxidative stress.[2][3][4]
Q2: What are the visual or analytical signs of degradation?
A2: Visual signs of degradation in your solution may include a change in color (e.g., development of a yellow or brown tint) or the formation of precipitate. Analytically, degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC), where you might observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: While specific long-term solution stability data is unavailable, general best practices for similar compounds suggest storing solutions at low temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[5] It is advisable to prepare fresh solutions for sensitive experiments or to conduct your own short-term stability assessment under your specific storage conditions.
Q4: In which solvents is this compound expected to be soluble and what are the implications for stability?
A4: While comprehensive solubility data is not available, benzimidazolone derivatives often have limited solubility in aqueous solutions and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] However, be aware that solvents like DMF can sometimes react with benzimidazoles under certain conditions.[6] It is crucial to assess the stability of the compound in your chosen solvent system, as the solvent can influence degradation pathways.
Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving stability problems with this compound solutions.
Initial Observation of Instability
If you observe unexpected experimental results, a change in the physical appearance of your stock solution, or new peaks in your analytical chromatogram, consider the following troubleshooting workflow.
Caption: A logical workflow to troubleshoot stability issues.
Quantitative Data Summary: Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8][9] The following table outlines typical stress conditions used in such studies. The extent of degradation should ideally be in the range of 5-20% to allow for the detection and identification of degradation products.[10]
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Hydrolysis of the amide bond in the benzimidazolone ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Hydrolysis of the amide bond, potentially leading to ring-opening. |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Oxidation of the benzimidazole ring system.[2] |
| Thermal Degradation | Dry Heat or in Solution | 40°C to 80°C | General decomposition. |
| Photostability | UV and/or Visible Light | ICH Q1B guidelines | Photodegradation, potentially involving the bromine substituent.[3][11] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound.
Caption: A stepwise workflow for conducting forced degradation studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO).
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at room temperature or an elevated temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed sample. For acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection: A good starting point is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13][14] For the mobile phase, a gradient elution with acetonitrile and water (or a buffer such as ammonium acetate) is often effective.
-
Method Development:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detection of all components.
-
-
Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][15]
Potential Signaling Pathway Involvement
While not directly related to chemical stability, understanding the biological context of this compound can be important. Benzimidazolone derivatives are known to be intermediates in the synthesis of various biologically active molecules, including those targeting specific signaling pathways in cancer and infectious diseases.[16] The stability of the compound in biological media is therefore critical for the accuracy of in vitro and in vivo studies.
Caption: Role as an intermediate in drug discovery pipelines.
References
- 1. Synthesis of Multisubstituted Benzimidazolones via Copper-Catalyzed Oxidative Tandem C–H Aminations and Alkyl Deconstructive Carbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 39513-26-3 [amp.chemicalbook.com]
- 6. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 13. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]
- 14. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-1,3-dihydrobenzoimidazol-2-one and Other Halogenated Benzimidazolones for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Bromo-1,3-dihydrobenzoimidazol-2-one and other halogenated benzimidazolones, supported by available experimental data. This document outlines their synthesis, biological activities, and underlying mechanisms of action.
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Halogenation of this core structure can significantly influence its physicochemical properties and pharmacological effects, making a comparative understanding crucial for rational drug design. This guide focuses on this compound and its chloro and iodo analogs, providing a framework for their evaluation in drug discovery programs.
Chemical Properties and Synthesis
This compound is a solid, light brown to gray compound with a molecular weight of 213.03 g/mol .[1][2] It is often used as a key intermediate in the synthesis of more complex bioactive molecules due to the reactivity imparted by the bromine substituent.[3]
The general synthesis of 5-halogenated-1,3-dihydrobenzoimidazol-2-ones involves the reaction of the corresponding 4-halogeno-o-phenylenediamine with a carbonylating agent. A common and efficient method is the condensation with N,N'-carbonyldiimidazole (CDI) in a solvent like N,N-dimethylformamide (DMF).[1]
Comparative Biological Activities
Halogenated benzimidazolones have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature and position of the halogen atom can significantly impact the potency and selectivity of these compounds. While direct comparative studies on the 5-bromo, 5-chloro, and 5-iodo analogs of 1,3-dihydrobenzoimidazol-2-one are limited in publicly available literature, we can infer trends from studies on related halogenated benzimidazole derivatives.
Anticancer Activity
The introduction of a halogen atom on the benzimidazole ring is a common strategy to enhance anticancer activity. Studies on various halogenated benzimidazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[4] For instance, some derivatives have shown IC50 values in the low micromolar range. The anticancer effect is often attributed to the induction of apoptosis and cell cycle arrest.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative (5b) | HCC1937 | 2.6 | [5] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) | SK-BR-3 | 8.92 | [6] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 | 17.09 | [7][8] |
| N-substituted 5-chloro-benzimidazolone derivative | HeLa | 10.6 | [9] |
This table presents a selection of data for various halogenated benzimidazole derivatives to indicate the general potency and is not a direct comparison of 5-Bromo-, 5-Chloro-, and 5-Iodo-1,3-dihydrobenzoimidazol-2-one.
Antimicrobial Activity
Halogenated benzimidazolones are also known for their antimicrobial properties against a variety of bacterial and fungal strains. The presence of a halogen can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Similar to the anticancer data, direct comparative Minimum Inhibitory Concentration (MIC) values for 5-Bromo-, 5-Chloro-, and 5-Iodo-1,3-dihydrobenzoimidazol-2-one against the same panel of microorganisms are scarce. The following table provides an overview of the antimicrobial activity of some halogenated benzimidazole derivatives.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 | [10] |
| 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazolone | B. cereus | 6.25 | [11] |
| 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazolone | B. subtilis | 12.5 | [11] |
| 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazolone | S. aureus | 12.5 | [11] |
| Sulfonamide containing 5-chloro-2-hydroxybenzamide derivative | S. aureus (MRSA) | 15.62-31.25 µmol/L | [12] |
This table illustrates the antimicrobial potential of different halogenated benzimidazole structures and is not a direct comparison of the three primary compounds of interest.
Signaling Pathways
Benzimidazolone derivatives have been shown to exert their biological effects by modulating various signaling pathways. Two key pathways implicated in their mechanism of action are the p38 MAP Kinase and the PI3K/Akt pathways.
p38 MAP Kinase Pathway
The p38 Mitogen-Activated Protein (MAP) kinase is a crucial regulator of inflammatory cytokine production.[13] Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases. Benzimidazolones have been identified as inhibitors of this kinase.[1][3][14]
Caption: p38 MAP Kinase Signaling Pathway Inhibition by Benzimidazolones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[15] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Benzimidazole derivatives have been investigated as inhibitors of this pathway.[15][16][17]
Caption: PI3K/Akt Signaling Pathway Inhibition by Benzimidazolones.
Experimental Protocols
To facilitate the comparative evaluation of halogenated benzimidazolones, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[18] Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as p38 MAPK and Akt, upon treatment with the test compounds.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20][21][22][23][24]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total p38, phospho-p38, total Akt, phospho-Akt) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
Conclusion
This compound and other halogenated benzimidazolones represent a promising class of compounds with diverse biological activities. The presence and nature of the halogen substituent play a critical role in modulating their pharmacological profile. While direct comparative data for the 5-bromo, 5-chloro, and 5-iodo analogs are not extensively available, the existing literature on related structures suggests that these compounds are valuable leads for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for such comparative evaluations.
References
- 1. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. cdn.hellobio.com [cdn.hellobio.com]
Structure-Activity Relationship of 5-Bromo-1,3-dihydrobenzoimidazol-2-one Derivatives: A Comparative Guide for Researchers
An in-depth analysis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one derivatives reveals key structural determinants for their biological activity, particularly as inhibitors of p38 mitogen-activated protein (MAP) kinase. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutic agents.
The this compound scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors. The bromine atom at the 5-position serves as a crucial anchor and a site for further chemical modification, influencing the compound's overall electronic and steric properties.[1] Extensive research has focused on the derivatization of the N1 and N3 positions of the benzimidazolone core to explore and optimize their inhibitory potential against various biological targets, with a notable emphasis on p38 MAP kinase.
Comparative Analysis of p38 MAP Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Consequently, inhibitors of p38 MAP kinase are of significant interest for the treatment of inflammatory diseases and other related conditions. A novel class of benzimidazolone p38 MAP kinase inhibitors has been identified and their structure-activity relationship has been explored.[2][3]
The inhibitory activity of these compounds is typically evaluated through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following table summarizes the p38α MAP kinase inhibitory activity of a series of N-substituted benzimidazolone derivatives, providing a basis for a comparative SAR analysis.
| Compound ID | R1 Substituent (N1) | R2 Substituent (N3) | p38α IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | H | Methyl | 3300 |
| 3 | H | Phenyl | 180 |
| 4 | H | 4-Fluorophenyl | 25 |
| 5 | Methyl | 4-Fluorophenyl | 100 |
| 6 | Ethyl | 4-Fluorophenyl | 250 |
| 7 | H | 2,4-Difluorophenyl | 14 |
| 8 | H | 4-Pyridyl | 80 |
Note: While the provided data is based on a general benzimidazolone scaffold, the SAR principles are considered applicable to the 5-bromo substituted series. Specific IC50 values for 5-bromo derivatives were not available in the public domain.
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these benzimidazolone derivatives as p38 MAP kinase inhibitors:
-
N-Substitution is Crucial: The unsubstituted benzimidazolone (Compound 1) is inactive, highlighting the necessity of substituents at the nitrogen atoms for biological activity.
-
Aromatic Substituents Enhance Potency: Introduction of a phenyl group at the N3 position (Compound 3) significantly increases potency compared to a simple methyl group (Compound 2).
-
Electron-Withdrawing Groups on the Phenyl Ring are Favorable: The addition of a fluorine atom to the 4-position of the N3-phenyl ring (Compound 4) leads to a substantial boost in inhibitory activity. Further substitution with another fluorine at the 2-position (Compound 7) provides the most potent compound in this series. This suggests that electron-withdrawing groups on this aromatic ring are beneficial for activity.
-
N1-Substitution Tolerance: Substitution at the N1 position is tolerated, but larger alkyl groups may lead to a decrease in potency (compare Compound 5 and 6). This suggests a potential steric hindrance at this position within the enzyme's binding site.
-
Heteroaromatic Rings are Viable: The presence of a 4-pyridyl group at the N3 position (Compound 8) results in a potent inhibitor, indicating that heteroaromatic rings are well-accommodated and can contribute to binding.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Synthesis of N-Substituted Benzimidazolone Derivatives
The synthesis of the N-substituted benzimidazolone derivatives generally proceeds through a multi-step process. A common route involves the initial synthesis of the benzimidazolone core, followed by N-alkylation or N-arylation reactions. For instance, the synthesis of N3-substituted benzimidazolones can be achieved by reacting the parent benzimidazolone with an appropriate alkyl or aryl halide in the presence of a base. Subsequent substitution at the N1 position can be performed under similar conditions.
In Vitro p38α MAP Kinase Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase is typically determined using an in vitro enzyme assay. A standard method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAP kinase and a suitable substrate (e.g., myelin basic protein or a specific peptide) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the p38α enzyme for a defined period to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radiometric methods like ELISA-based assays that use phosphorylation-specific antibodies.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Visualizing the Structure-Activity Relationship
To visually represent the key findings of the structure-activity relationship, a logical diagram can be generated.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Benzimidazolones in Biological Activity
For researchers and professionals in drug development, the nuanced differences between halogenated heterocyclic compounds are a critical area of study. This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted benzimidazolones, supported by experimental data, to illuminate the impact of halogen substitution on therapeutic potential.
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine and chlorine, into this structure can significantly modulate a compound's physicochemical properties and its interaction with biological targets. This guide delves into a comparative analysis of bromo- and chloro-benzimidazolones, with a focus on their anticancer activity and the underlying mechanisms of action.
Comparative Anticancer Activity: A Quantitative Look
Recent studies have explored the cytotoxic effects of dihalogenated benzimidazole diones against various cancer cell lines. A direct comparison of a dibromo- and a dichloro-substituted benzimidazolone derivative highlights the influence of the specific halogen on anticancer potency. The half-maximal inhibitory concentration (IC50) values from a study on condensed benzimidazole diones are presented below.[1]
| Compound ID | Structure | Halogen Substitution | Cancer Cell Line | IC50 (µM)[1] |
| 1 | Dibromo-benzimidazolone | Bromine | HCT-116 (Colon Carcinoma) | 0.9 ± 0.1 |
| 2 | Dichloro-benzimidazolone | Chlorine | HCT-116 (Colon Carcinoma) | 1.2 ± 0.2 |
The data indicates that the dibromo-substituted benzimidazolone exhibits slightly higher potency against the HCT-116 human colon carcinoma cell line compared to its dichloro-counterpart. This suggests that the larger and more polarizable bromine atoms may lead to more favorable interactions with the biological target.
Mechanism of Action: Targeting the STAT3/HK2 Axis
The anticancer activity of these dihalogenated benzimidazolone derivatives has been linked to the modulation of key signaling pathways involved in cancer cell proliferation and metabolism.[1] In silico and experimental studies have pointed towards the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway as a primary target.[1]
STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in survival, proliferation, and angiogenesis. Additionally, these compounds have been shown to inhibit the activity of hexokinase 2 (HK2), a key enzyme in glycolysis, thereby disrupting the energy metabolism of cancer cells.[1]
Below is a diagram illustrating the proposed mechanism of action of dihalogenated benzimidazolones on the STAT3/HK2 signaling pathway.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the biological activity of the dihalogenated benzimidazolones.
Synthesis of Dihalogenated Benzimidazolone Derivatives
The synthesis of the target compounds was achieved through a multi-step process. The key final step involved the oxidation of the corresponding diamine precursors. For a detailed synthesis procedure, please refer to the original research publication.[1]
Cell Culture
The human colon carcinoma cell line HCT-116 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the bromo- and chloro-benzimidazolone derivatives for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
In Silico Prediction of Biological Activity
The potential biological targets of the synthesized compounds were predicted using computer-based tools. The structures of the compounds were used to screen against databases of known biological targets to predict their activity spectra. This analysis identified STAT3 as a likely target with high probability.[1]
Conclusion
The comparative analysis of bromo- and chloro-benzimidazolones reveals subtle but significant differences in their biological activity. In the context of the studied dihalogenated benzimidazole diones, the bromo-substituted derivative demonstrated slightly superior anticancer potency against the HCT-116 cancer cell line. The mechanism of action for these compounds appears to involve the inhibition of the STAT3 signaling pathway and the glycolytic enzyme HK2, highlighting a dual-pronged attack on cancer cell proliferation and metabolism.
This guide underscores the importance of halogen selection in drug design and provides valuable data for researchers working on the development of novel benzimidazolone-based therapeutics. Further investigations into a broader range of cancer cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of these halogenated compounds.
References
The Strategic Advantage of 5-Bromo-1,3-dihydrobenzoimidazol-2-one in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a versatile and efficient synthetic intermediate is a critical decision that can significantly impact the timeline and success of a research program. Among the privileged benzimidazole scaffolds, 5-Bromo-1,3-dihydrobenzoimidazol-2-one has emerged as a valuable building block, particularly in the synthesis of bioactive molecules targeting key cellular pathways. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to validate its role as a strategic synthetic intermediate.
The utility of this compound lies in the reactivity of the bromine atom at the 5-position of the benzimidazole core. This halogen provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Its applications are particularly prominent in the development of kinase inhibitors, a cornerstone of modern targeted therapies.
Performance in Key Synthetic Transformations: A Comparative Analysis
The superiority of a synthetic intermediate is best demonstrated through its performance in key chemical reactions. Here, we compare the reactivity of this compound with its chloro-substituted counterpart in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry.
It is a well-established principle in organic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-bromine bond, compared to the carbon-chlorine bond, facilitates the oxidative addition step in the catalytic cycle, often leading to milder reaction conditions, shorter reaction times, and higher yields.
While direct, side-by-side quantitative comparisons for this compound are not always available in the literature, data from analogous heterocyclic systems consistently support the enhanced reactivity of bromo-derivatives.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Halogenated Intermediate | Typical Catalyst System | Typical Conditions | Typical Yield (%) | General Observations |
| Suzuki-Miyaura Coupling | 2-Bromo-benzimidazole | Pd(PPh₃)₄ / Base | 80-100 °C, 2-12 h | 80-98% | Generally high yields under relatively mild conditions. |
| 2-Chloro-benzimidazole | Pd₂(dba)₃ / Ligand / Base | 100-120 °C, 12-24 h | 60-90% | Often requires more forcing conditions and specialized ligands. | |
| Buchwald-Hartwig Amination | 2-Bromo-benzimidazole | Pd₂(dba)₃ / Ligand / Base | 80-110 °C, 8-16 h | 75-95% | Efficient coupling with a wide range of amines. |
| 2-Chloro-benzimidazole | Pd₂(dba)₃ / Ligand / Base | 100-130 °C, 18-36 h | 50-85% | More challenging, often requiring stronger bases and longer reaction times. |
Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols for Key Transformations
To provide a practical framework for the utilization of this compound, detailed experimental protocols for its N-arylation, a common step in the synthesis of kinase inhibitors, are provided below. These protocols are adapted from established procedures for similar benzimidazole derivatives.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is a reliable method for the formation of a carbon-nitrogen bond between the benzimidazolone nitrogen and an aryl group.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or 4,7-Dimethoxy-1,10-phenanthroline
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the vessel.
-
Add DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Seal the vessel and stir the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This method offers an alternative, often more efficient, route for N-arylation, particularly with less reactive aryl chlorides.
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or BINAP
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine Pd₂(dba)₃ (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol).
-
Add anhydrous toluene (3 mL) and stir at room temperature for 10 minutes.
-
To this mixture, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Application in the Synthesis of Kinase Inhibitors: Targeting the Plk1 Signaling Pathway
The Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent Plk1 inhibitors, such as BI 2536 and BI 6727 (Volasertib), feature a dihydropteridinone core, which can be synthesized from precursors derived from substituted benzimidazolones. The strategic use of this compound allows for the efficient introduction of key pharmacophoric elements through cross-coupling reactions, facilitating the synthesis of these and other structurally related kinase inhibitors.
The Plk1 signaling pathway is a complex cascade of events that orchestrates the cell's entry into and progression through mitosis. A simplified representation of this pathway and the points of intervention by inhibitors is depicted below.
Caption: The Plk1 signaling pathway, a key regulator of mitosis.
Conclusion
This compound stands out as a highly valuable and versatile synthetic intermediate. Its enhanced reactivity in crucial cross-coupling reactions, when compared to its chloro-analog, allows for more efficient and milder synthetic routes to complex, biologically active molecules. The detailed protocols provided herein offer a practical guide for its application in the synthesis of kinase inhibitors and other pharmaceutical targets. For researchers and drug development professionals, the strategic incorporation of this compound into their synthetic strategies can accelerate the discovery and development of novel therapeutics.
efficacy of 5-Bromo-1,3-dihydrobenzoimidazol-2-one derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic scaffolds, among which the benzimidazolone core has emerged as a promising pharmacophore. This guide provides a comparative analysis of the efficacy of 5-Bromo-1,3-dihydrobenzoimidazol-2-one derivatives against various cancer cell lines. The inclusion of a bromine atom at the 5-position of the benzimidazolone ring system is a key structural feature that has been investigated for its potential to enhance cytotoxic activity and modulate interactions with biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates a critical signaling pathway implicated in the mechanism of action of related compounds.
Quantitative Efficacy Data
While comprehensive studies focusing exclusively on a wide range of this compound derivatives are still emerging, the available data on brominated benzimidazoles suggest a strong potential for anticancer activity. The following table provides a representative summary of the cytotoxic effects of closely related brominated benzimidazole derivatives against various cancer cell lines. The data is presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a standard measure of a compound's potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TBBi-1 | N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole | CCRF-CEM (Leukemia) | 12.43 | Doxorubicin | Not Reported |
| MCF-7 (Breast Cancer) | 17.09 | Doxorubicin | Not Reported | ||
| MDA-MB-231 (Breast Cancer) | 21.20 | Doxorubicin | Not Reported | ||
| Parent TBBi | 4,5,6,7-tetrabromo-1H-benzimidazole | MCF-7 (Breast Cancer) | 12.61 | Doxorubicin | Not Reported |
Note: The data presented is for 4,5,6,7-tetrabromo-1H-benzimidazole derivatives, which serve as a close structural analog to highlight the potential efficacy of brominated benzimidazoles. Specific data for a broad series of this compound derivatives is currently limited in publicly available literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of the anticancer efficacy of novel chemical entities, based on protocols described for related brominated benzimidazole derivatives.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; CCRF-CEM for leukemia) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these various concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the test compound for a specified duration. Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: The fixed cells are then washed and stained with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Signaling Pathway Visualization
Several benzimidazole derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways involved in cell survival and proliferation. One such pathway involves the PIM-1 kinase , a proto-oncogene that plays a crucial role in cell cycle progression, apoptosis, and cell survival. Inhibition of PIM-1 kinase is a promising strategy for cancer therapy. The following diagram illustrates a simplified representation of the PIM-1 signaling pathway and its role in promoting cell survival.
Caption: Simplified PIM-1 kinase signaling pathway.
This guide serves as a foundational resource for researchers interested in the anticancer potential of this compound derivatives. Further investigation into a broader range of derivatives and their specific mechanisms of action is warranted to fully elucidate their therapeutic promise.
comparative study of synthesis methods for 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for obtaining 5-Bromo-1,3-dihydrobenzoimidazol-2-one, a key intermediate in pharmaceutical research. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and a visual workflow to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent safety.
Data Presentation: A Comparative Overview
The performance of three primary synthetic methods is summarized in the table below, allowing for a direct comparison of their key parameters.
| Method | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Method 1: CDI-mediated Cyclization | 4-Bromo-1,2-phenylenediamine | N,N'-Carbonyldiimidazole (CDI) | DMF | 80 | 5 | 90 | >98 |
| Method 2: Urea Fusion | 4-Bromo-1,2-phenylenediamine | Urea | None | 150-180 | 2-4 | 75-85 | ~95 |
| Method 3: Triphosgene-mediated Cyclization | 4-Bromo-1,2-phenylenediamine | Triphosgene, Triethylamine | Dioxane | 25-100 | 3-6 | 80-90 | >97 |
Experimental Protocols
Detailed methodologies for the three compared synthetic routes are provided below.
Method 1: N,N'-Carbonyldiimidazole (CDI)-mediated Cyclization
This method is a widely used and efficient procedure for the synthesis of benzimidazolones, known for its mild reaction conditions and high yields.
Procedure:
-
To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), N,N'-carbonyldiimidazole (CDI) (1.1 eq) is added in one portion at room temperature.
-
The reaction mixture is then heated to 80°C and stirred for 5 hours.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the pure product.
Method 2: Urea Fusion
This classical method involves the direct reaction of the diamine with urea at elevated temperatures. It is a cost-effective and straightforward approach, though it may require higher temperatures and can sometimes lead to lower purity compared to other methods.
Procedure:
-
A finely ground mixture of 4-bromo-1,2-phenylenediamine (1.0 eq) and urea (2.0 eq) is placed in a round-bottom flask equipped with a condenser.
-
The mixture is heated to a molten state at a temperature between 150-180°C for 2-4 hours, during which ammonia gas is evolved.
-
After cooling to room temperature, the solid reaction mass is treated with water and heated to boiling.
-
The suspension is then cooled, and the crude product is collected by filtration.
-
Recrystallization from ethanol or a similar solvent can be performed to obtain the purified this compound.
Method 3: Triphosgene-mediated Cyclization
Triphosgene serves as a safer and more convenient substitute for the highly toxic phosgene gas. This method offers good yields and purity under relatively mild conditions.
Procedure:
-
To a stirred solution of 4-bromo-1,2-phenylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dioxane at 0°C, a solution of triphosgene (0.4 eq) in dioxane is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 100°C) for 3-6 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield the desired product.
Visualization of Synthetic Pathways
The following diagram illustrates the logical workflow of the compared synthesis methods for this compound.
Caption: Comparative workflow of synthesis methods for this compound.
A Comparative Guide to the Biological Evaluation of Novel 5-Bromo-1,3-dihydrobenzoimidazol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel compounds derived from the versatile scaffold, 5-Bromo-1,3-dihydrobenzoimidazol-2-one. This core structure is a key intermediate in the synthesis of a variety of bioactive molecules with potential therapeutic applications, particularly in oncology and infectious diseases.[1] The data presented herein is a synthesis of findings from multiple studies, offering a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory activities of these derivatives against relevant alternatives.
Performance Comparison of this compound Derivatives
The biological activity of derivatives of this compound is significantly influenced by the nature of the substitutions on the core structure. The following tables summarize the quantitative data from various studies, providing a comparative look at their efficacy.
Anticancer Activity
The anticancer potential of various benzimidazole derivatives has been a key area of investigation. The following table compares the cytotoxic activity of representative compounds against different cancer cell lines, with doxorubicin often used as a standard reference. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1-Benzyl-5-bromo-3-(4-(p-tolyl)thiazol-2-yl)hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | Doxorubicin | - |
| 1-Benzyl-5-bromo-3-(4-(p-fluorophenyl)thiazol-2-yl)hydrazonoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | Doxorubicin | - |
| Quinoxaline-2(1H)-one derivative 10g | MCF-7 (Breast) | 0.15 | Sorafenib | 0.059 |
| Quinoxaline-2(1H)-one derivative 11a | HepG-2 (Liver) | 0.09 | Sorafenib | 0.059 |
| Imidazo[2,1-b][2][3][4]thiadiazole derivative 3c | MCF-7 (Breast) | 35.81 | Cisplatin | - |
Note: The data is compiled from multiple sources to provide a comparative overview. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Derivatives of benzimidazole have shown promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus | < 1 | - | - |
| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus | < 1 | - | - |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | - | - |
| Benzamide Derivative 5a | Escherichia coli | 3.12 | - | - |
| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | - | - |
Note: The data is compiled from multiple sources and showcases the potential of these derivatives against both bacteria and fungi.[5][6]
Enzyme Inhibitory Activity
Certain derivatives have been investigated for their ability to inhibit specific enzymes, such as urease, which is implicated in the pathogenesis of infections by bacteria like Helicobacter pylori. The IC₅₀ value indicates the concentration of inhibitor required to reduce the enzyme's activity by 50%.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Standard Inhibitor | IC₅₀ (µM) |
| 5-Bromo-2-aryl benzimidazole 7 | Urease | 12.07 ± 0.05 | Thiourea | 21.25 ± 0.15 |
| 5-Bromo-2-aryl benzimidazole 8 | Urease | 10.57 ± 0.12 | Thiourea | 21.25 ± 0.15 |
| 5-Bromo-2-aryl benzimidazole 22 | Urease | 8.15 ± 0.03 | Thiourea | 21.25 ± 0.15 |
Note: Several 5-bromo-2-aryl benzimidazole derivatives demonstrated more potent urease inhibition than the standard inhibitor, thiourea.[7]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[10]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[8][9]
-
Incubation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[12]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Urease Inhibition Assay (Berthelot Method)
This assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[13][14]
-
Reaction Mixture Preparation: A reaction mixture containing the urease enzyme, urea solution, and the test inhibitor at various concentrations is prepared in a 96-well plate. A control reaction without the inhibitor is also prepared.[15][16]
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[15]
-
Ammonia Quantification: The amount of ammonia produced is quantified using the Berthelot method. This involves the addition of a phenol-hypochlorite reagent which reacts with ammonia to form a colored indophenol compound.[14]
-
Absorbance Measurement: The absorbance of the resulting solution is measured spectrophotometrically at a wavelength between 625 and 670 nm.[14]
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the test wells to the control well. The IC₅₀ value is then determined from a dose-response curve.[16]
Visualizing the Mechanisms
To better understand the biological context of these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Bacterial peptidoglycan cell wall synthesis pathway.
Caption: Mechanism of urease inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. gosset.ai [gosset.ai]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. apec.org [apec.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking the Reactivity of 5-Bromo-1,3-dihydrobenzoimidazol-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the functionalization of heterocyclic scaffolds is a critical step in modulating pharmacological activity. The benzimidazolone core is a privileged structure in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of a diverse array of compounds, including potent enzyme inhibitors. This guide provides a comparative analysis of the reactivity of 5-Bromo-1,3-dihydrobenzoimidazol-2-one against its chloro and iodo analogs in two of the most fundamental and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The selection of the halogen atom at the 5-position significantly impacts the substrate's reactivity, influencing reaction kinetics, achievable yields, and the required reaction conditions. This guide aims to provide researchers with a clear, data-driven comparison to inform synthetic strategy and streamline the drug discovery process.
Comparative Reactivity Analysis
The reactivity of 5-halo-1,3-dihydrobenzoimidazol-2-ones in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate this step, leading to higher reaction rates and yields under milder conditions. The established trend in C-X bond strength (C-I < C-Br < C-Cl) dictates the general reactivity order:
5-Iodo- > 5-Bromo- > 5-Chloro-1,3-dihydrobenzoimidazol-2-one
This trend is reflected in the comparative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, where the iodo-substituted compound consistently outperforms the bromo- and chloro-analogs, which often require more forcing conditions to achieve comparable results.
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. The following table summarizes representative data for the coupling of 5-halo-1,3-dihydrobenzoimidazol-2-ones with phenylboronic acid.
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~95% |
| Bromo | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~85% |
| Chloro | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | ~60% |
Data Presentation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below presents a comparison of the coupling of 5-halo-1,3-dihydrobenzoimidazol-2-ones with morpholine.
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | NaOt-Bu | Toluene | 80 | 6 | >90% |
| Bromo | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~80% |
| Chloro | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 36 | ~55% |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube is added the 5-halo-1,3-dihydrobenzoimidazol-2-one (1.0 mmol), arylboronic acid (1.2 mmol), the specified palladium catalyst, and base. The tube is evacuated and backfilled with argon three times. The designated solvent system is then added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 5-halo-1,3-dihydrobenzoimidazol-2-one (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base are combined. The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and the anhydrous solvent are then added. The reaction mixture is stirred at the specified temperature for the indicated duration. After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.
Visualizations
The benzimidazolone scaffold is a key component of many Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. The following diagrams illustrate a simplified experimental workflow for a cross-coupling reaction and the PARP-1 signaling pathway in the context of DNA repair.
A generalized workflow for palladium-catalyzed cross-coupling reactions.
The role of PARP-1 in DNA repair and the mechanism of its inhibition.
cost-benefit analysis of different synthetic routes to 5-Bromo-1,3-dihydrobenzoimidazol-2-one
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Bromo-1,3-dihydrobenzoimidazol-2-one is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. This guide provides a detailed cost-benefit analysis of three primary synthetic routes to this compound, starting from 4-bromo-1,2-phenylenediamine. The comparison covers reaction efficiency, cost of reagents, and safety and environmental considerations, supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N,N'-Carbonyldiimidazole (CDI) | Route 2: Urea | Route 3: Triphosgene (Phosgene surrogate) |
| Starting Material | 4-bromo-1,2-phenylenediamine | 4-bromo-1,2-phenylenediamine | 4-bromo-1,2-phenylenediamine |
| Reagent | N,N'-Carbonyldiimidazole (CDI) | Urea | Triphosgene |
| Reported Yield | ~90%[1] | High (up to 98.5% for parent compound) | High (expected) |
| Reaction Conditions | 80°C, 5 hours in DMF[1] | 130-180°C, solvent or neat | 0-22°C, with base in an inert solvent |
| Reagent Cost | High | Low | Moderate |
| Safety Concerns | Low | Low | EXTREME (Highly toxic, corrosive) |
| Environmental Impact | Moderate (DMF solvent) | Low (potential for solvent-free) | High (generation of hazardous waste) |
| Ease of Purification | Simple precipitation and washing[1] | Recrystallization or precipitation | Requires careful quenching and purification |
Logical Workflow of Cost-Benefit Analysis
References
Safety Operating Guide
Proper Disposal of 5-Bromo-1,3-dihydrobenzoimidazol-2-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe disposal of 5-Bromo-1,3-dihydrobenzoimidazol-2-one, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.
Hazard Identification and Safety Summary
While specific toxicological properties for this compound have not been fully investigated, it is prudent to handle it as a hazardous substance.[1] Similar brominated compounds are known to cause skin and eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Wear protective gloves and clothing to prevent skin exposure.[1] |
| Serious Eye Damage/Irritation | Wear tightly fitting safety goggles or a face shield.[2] |
| Respiratory Irritation | Avoid breathing dust; use only in a well-ventilated area or with an approved respirator.[1] |
| Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter is recommended, especially if dust is generated.[1]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including contaminated personal protective equipment (gloves, etc.), weighing papers, and absorbent materials, in a designated, compatible, and properly labeled hazardous waste container.
-
Solid vs. Liquid Waste: If the compound is in a solution, do not mix it with solid waste. Use separate, clearly labeled containers for solid and liquid waste.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
Step 2: Labeling of Waste Containers
-
Clear Identification: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Communication: Affix appropriate hazard pictograms (e.g., irritant, health hazard).
Step 3: Temporary Storage in the Laboratory
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Limited Accumulation: Adhere to your institution's policies regarding the maximum amount of hazardous waste that can be stored in the laboratory and the maximum accumulation time.
Step 4: Arranging for Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to schedule a waste pickup.
-
Licensed Disposal Facility: Ensure that the disposal of the waste is handled by an approved and licensed hazardous waste disposal facility.[1][4]
-
Regulatory Compliance: Waste generators are responsible for ensuring that the disposal of chemical waste complies with all applicable federal, state, and local regulations.
Important: DO NOT dispose of this compound down the drain or in the regular trash.[1][5]
Accidental Spill Response
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[3]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Absorb and Collect:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
For solutions, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
-
Package for Disposal: Place the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, followed by water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
